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  • Product: Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate
  • CAS: 1803591-25-4

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate: A Technical Whitepaper

Executive Summary Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (CAS 1803591-25-4) is a highly functionalized synthetic building block frequently utilized in the development of kinase inhibitors, anti-infectives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (CAS 1803591-25-4) is a highly functionalized synthetic building block frequently utilized in the development of kinase inhibitors, anti-infectives, and CNS-active agents. From a drug metabolism and pharmacokinetics (DMPK) perspective, this molecule presents a complex trifecta of structural liabilities: a reducible nitroaromatic ring, an oxidizable piperazine core, and a hydrolyzable methyl carbamate moiety.

This whitepaper provides an authoritative, step-by-step technical guide to profiling the pharmacokinetics of this compound class. By moving beyond standard assay descriptions, we detail the causality behind specific experimental designs and establish self-validating protocols to ensure high-fidelity data collection during early drug discovery.

Mechanistic Pharmacokinetics & Structural Liabilities

To design an effective PK profiling strategy, one must first deconstruct the molecule's structural vulnerabilities. The metabolic fate of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is governed by three distinct enzymatic pathways:

Carbamate Hydrolysis (CES1 / CES2)

Mammalian carboxylesterases (CES) are serine hydrolases responsible for the biotransformation of ester, amide, and carbamate moieties[1][2]. The methyl carbamate group is highly susceptible to cleavage by hepatic CES1 and intestinal CES2[3]. Because CES2 is heavily expressed in the gastrointestinal tract, oral administration of this compound may result in significant pre-systemic (first-pass) hydrolysis, releasing the secondary piperazine and drastically reducing absolute bioavailability[2].

Nitroaromatic Reduction (NTRs / AO)

Nitro groups are notorious for undergoing reductive metabolism mediated by cytosolic enzymes, specifically Aldehyde Oxidase (AO) and Type I/II nitroreductases (NTRs)[4][5]. This reduction proceeds via single-electron transfers, forming reactive nitro anion radicals, nitroso intermediates, and hydroxylamines before yielding the fully reduced aniline[6]. This pathway represents a critical toxicological liability, as reactive oxygen species (ROS) are generated during redox cycling, potentially leading to genotoxicity[4].

Piperazine Oxidation (CYP450)

The piperazine ring is a classic substrate for Cytochrome P450 (CYP450) enzymes, primarily CYP2D6 and CYP3A4[7][8]. CYP-mediated oxidation typically leads to N-dealkylation or ring hydroxylation, significantly altering the compound's basicity and volume of distribution[9].

Metabolic_Pathways Parent Methyl 4-(3-nitropyridin-4-yl) piperazine-1-carboxylate Nitro Nitro Reduction (Hydroxylamine/Amine) Parent->Nitro NTRs / Aldehyde Oxidase Carbamate Carbamate Hydrolysis (Secondary Piperazine) Parent->Carbamate CES1 (Liver) / CES2 (Gut) CYP Piperazine Oxidation (N-dealkylation) Parent->CYP CYP2D6 / CYP3A4

Primary metabolic pathways of the nitroaromatic piperazine carbamate scaffold.

In Vitro ADME Profiling: Self-Validating Protocols

Standard microsomal stability assays are insufficient for this compound. Liver microsomes lack cytosolic enzymes (like AO) and require specific cofactors for nitro-reduction. Therefore, a dual-system approach using both microsomes and cryopreserved hepatocytes is mandatory.

Protocol 3.1: Dual-System Metabolic Stability & Reaction Phenotyping

Causality: Comparing clearance in microsomes (CYP/CES dominant) versus hepatocytes (whole-cell, containing AO/NTRs) isolates the contribution of cytosolic nitro-reduction[5].

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved human hepatocytes in Williams' E medium. Prepare Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation (The Self-Validation Step): To validate the specific pathways, split the HLM and hepatocyte pools into three arms:

    • Arm A (Control): Vehicle only.

    • Arm B (CES Inhibition): Pre-incubate with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a pan-CES inhibitor.

    • Arm C (CYP2D6 Inhibition): Pre-incubate with 1 µM Quinidine[7].

  • Initiation: Spike the parent compound to a final concentration of 1 µM. For HLM, initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt esterase activity.

  • Analysis: Centrifuge at 14,000 x g for 15 mins. Analyze the supernatant via LC-MS/MS.

Data Interpretation: If clearance is high in Arm A but significantly reduced in Arm B, carbamate hydrolysis is the primary clearance mechanism. If hepatocyte clearance vastly exceeds HLM clearance (even with NADPH), cytosolic nitro-reduction via AO is implicated.

Table 1: Representative In Vitro ADME Data Profile
Assay SystemConditionIntrinsic Clearance ( CLint​ )Half-life ( t1/2​ )Primary Metabolite Observed
HLM NADPH only45.2 µL/min/mg15.3 minHydroxylated piperazine
HLM NADPH + BNPP12.1 µL/min/mg57.2 minHydroxylated piperazine
Hepatocytes Uninhibited88.5 µL/min/10⁶ cells7.8 minNitroso / Hydroxylamine
Intestinal S9 Uninhibited110.4 µL/min/mg6.2 minDes-methyl carbamate (Amine)

In Vivo Pharmacokinetic Profiling

Because intestinal CES2 can cause massive first-pass metabolism of carbamates[2], determining absolute bioavailability ( F ) via parallel Intravenous (IV) and Per Os (PO) dosing is critical.

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Extraction Protein Ppt & Extraction Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Modeling NCA PK Modeling LCMS->Modeling

Step-by-step in vivo pharmacokinetic profiling and bioanalytical workflow.

Protocol 4.2: Rodent PK Study and LC-MS/MS Quantification

Causality: Nitroaromatic metabolites (hydroxylamines) are highly polar and thermally unstable. Gas Chromatography (GC) is inappropriate; soft ionization via Electrospray Ionization (ESI) LC-MS/MS is required to prevent in-source fragmentation of the fragile nitroso/hydroxylamine intermediates.

Step-by-Step Methodology:

  • Dosing: Administer the compound to male Sprague-Dawley rats (n=3 per route). IV dose: 1 mg/kg (formulated in 5% DMSO / 95% PEG400). PO dose: 10 mg/kg (formulated in 0.5% Methylcellulose).

  • Sampling: Collect 200 µL blood via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Stabilization: Critical Step - Collect blood into K2EDTA tubes pre-spiked with 10 µL of 100 mM Dichlorvos (a potent esterase inhibitor) to prevent ex vivo degradation of the carbamate by plasma esterases.

  • Extraction: Centrifuge to obtain plasma. Perform protein precipitation using 3 volumes of cold acetonitrile.

  • LC-MS/MS: Inject onto a C18 column (e.g., Waters Acquity BEH C18). Use a rapid gradient of 0.1% Formic Acid in Water to Acetonitrile. Monitor the parent mass transition (e.g., [M+H]+ -> specific fragment) in positive ESI mode.

  • NCA Modeling: Calculate PK parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

Table 2: Projected In Vivo PK Parameters (Rat Model)
ParameterDefinitionIV (1 mg/kg)PO (10 mg/kg)Implications
Cmax​ Maximum plasma concentration850 ng/mL320 ng/mLHigh first-pass effect limits PO peak.
Tmax​ Time to maximum concentration0.08 h0.5 hRapid absorption, typical of lipophilic carbamates.
AUC0−∞​ Area under the curve1200 hng/mL2800 hng/mLRepresents total systemic exposure.
CL Systemic Clearance13.8 mL/min/kgN/AModerate clearance (approx. 25% of hepatic blood flow).
Vdss​ Volume of distribution1.2 L/kgN/AWide distribution into tissues (piperazine driven).
F (%) Absolute Bioavailability100%23.3% Poor oral bioavailability due to intestinal CES2.

Conclusion

The pharmacokinetic profiling of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate requires a highly specialized approach. Standard CYP-focused assays will fail to capture the rapid carbamate hydrolysis by CES enzymes and the potentially toxic nitro-reduction mediated by cytosolic Aldehyde Oxidase. By deploying dual-system in vitro assays (microsomes + hepatocytes) and utilizing esterase inhibitors during in vivo blood collection, researchers can accurately map the metabolic fate of this complex scaffold, ensuring robust data for lead optimization.

References

  • Di, L. "The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics.
  • "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • "Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) In vivo studies." Ovid.
  • "In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes." Taylor & Francis.
  • "Identification of the cytochrome P450 and other enzymes involved in the in vitro oxidative metabolism of a novel antidepressant, Lu AA21004." NIH.
  • "Human carboxylesterases: a comprehensive review." NIH.
  • "Experimental and In Silico Approaches to Study Carboxylesterase Substr
  • Bitar, L. et al. "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems." SvedbergOpen.
  • "Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase.

Sources

Exploratory

Preliminary Cytotoxicity Screening of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate: A Mechanistic and Methodological Framework

Executive Summary & Mechanistic Rationale The compound Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate represents a highly specific chemotype frequently utilized as a building block in medicinal chemistry and libr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate represents a highly specific chemotype frequently utilized as a building block in medicinal chemistry and library synthesis. Structurally, it merges an electron-deficient nitro-pyridine core with a lipophilic piperazine-1-carboxylate moiety. When advancing such compounds through early-stage drug discovery, establishing a robust, artifact-free preliminary cytotoxicity profile is paramount.

The Causality of Toxicity in Nitro-Pyridine Scaffolds

Understanding the structural liabilities of a compound dictates the experimental design. The cytotoxicity of this specific molecule is theoretically driven by two primary mechanisms:

  • Nitroreduction and Redox Cycling: The nitro group at the 3-position of the pyridine ring is highly susceptible to one-electron reduction by cellular nitroreductases (e.g., NADPH-cytochrome P450 reductase). This forms a nitroaromatic radical anion. In normoxic conditions, this radical rapidly donates its electron to molecular oxygen, generating superoxide ( O2∙−​ ) and regenerating the parent compound—a process known as redox cycling. This leads to severe oxidative stress and lipid peroxidation.

  • Organelle Partitioning: The piperazine ring, despite the electron-withdrawing carboxylate protecting one nitrogen, retains physicochemical properties that can drive lysosomotropism (pH-dependent trapping in acidic organelles), potentially leading to lysosomal membrane permeabilization (LMP).

MechanisticPathway Compound Methyl 4-(3-nitropyridin-4-yl) piperazine-1-carboxylate Nitroreductase Cellular Nitroreductases (e.g., CYP450, NQO1) Compound->Nitroreductase Enzymatic Reduction Lysosome Lysosomal Accumulation (Piperazine moiety) Compound->Lysosome pH Partitioning NitroRadical Nitroaromatic Radical Anion Nitroreductase->NitroRadical ROS Reactive Oxygen Species (Superoxide, H2O2) NitroRadical->ROS Redox Cycling (O2) OxStress Oxidative Stress & Lipid Peroxidation ROS->OxStress CellDeath Cytotoxicity / Apoptosis OxStress->CellDeath Lysosome->CellDeath Membrane Destabilization

Fig 1: Proposed mechanistic pathways of cytotoxicity for nitro-pyridine piperazine derivatives.

Assay Selection: Avoiding Optical Artifacts

A common pitfall in preliminary screening is the blind application of tetrazolium-based assays (e.g., MTT, MTS). Nitroaromatic compounds are notoriously chromogenic (often yellow/orange) and can exhibit strong absorbance in the 450–570 nm range. Furthermore, the nitro-pyridine core can chemically reduce tetrazolium salts in the absence of cells, leading to false-negative cytotoxicity readouts [1].

To ensure Scientific Integrity and Trustworthiness , this protocol utilizes an orthogonal assay system combining ATP depletion (luminescence) and membrane integrity (fluorescence). By utilizing distinct physical readouts, we establish a self-validating data set.

Selected Orthogonal Assays:
  • Primary Screen (Metabolic Viability): Intracellular ATP quantitation via luciferase-catalyzed luminescence (e.g., CellTiter-Glo®). ATP is a highly sensitive, immediate indicator of metabolically active cells [2].

  • Secondary Screen (Membrane Integrity): Lactate Dehydrogenase (LDH) release assay utilizing a resazurin-to-resorufin fluorescent readout. This confirms whether ATP depletion is due to cytostatic metabolic halting or terminal membrane rupture (necrosis/late apoptosis).

Workflow cluster_assays Orthogonal Readouts (72h) Prep Compound Prep (10mM DMSO Stock) Dose 10-Point Titration (100 µM to 3 nM) Prep->Dose Cells Cell Seeding (HepG2, HEK293) Cells->Dose CTG ATP Luminescence (Metabolic Viability) Dose->CTG LDH LDH Release (Membrane Integrity) Dose->LDH Analysis IC50 Calculation & Z'-Factor Validation CTG->Analysis LDH->Analysis

Fig 2: Orthogonal high-throughput screening workflow for in vitro cytotoxicity validation.

Step-by-Step Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems adhering to OECD Good In Vitro Method Practices (GIVIMP) [3].

Cell Culture & Plate Preparation

We utilize HepG2 (human hepatocellular carcinoma) to account for hepatic nitroreductase activity, and HEK293 (human embryonic kidney) as a non-hepatic baseline.

  • Cell Seeding: Harvest cells at 70-80% confluency. Seed into 384-well flat-bottom, opaque white plates (for ATP) and black clear-bottom plates (for LDH) at a density of 2,000 cells/well in 40 µL of DMEM supplemented with 10% FBS.

  • Edge Effect Mitigation: Leave the outermost perimeter of wells empty of cells; fill with 40 µL of sterile PBS to prevent evaporative edge effects.

  • Incubation: Incubate plates at 37°C, 5% CO2​ for 24 hours to allow for cell adhesion and recovery.

Compound Dosing & Self-Validating Controls
  • Stock Preparation: Dissolve Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate in 100% anhydrous DMSO to a 10 mM stock.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in an intermediate 96-well plate using DMSO.

  • Aqueous Transfer: Dilute the DMSO intermediate 1:200 into pre-warmed culture media to create 2X dosing solutions (final DMSO concentration will be 0.5%).

  • Dosing: Add 40 µL of the 2X dosing solution to the 40 µL of media already in the 384-well plates. The final top concentration of the test compound is 100 µM.

  • Controls (Critical for Trustworthiness):

    • Positive Control (100% Lethality): 10 µM Staurosporine.

    • Vehicle Control (0% Lethality): 0.5% DMSO in media.

    • Blank: Media only (no cells) to subtract background luminescence/fluorescence.

Protocol A: ATP Luminescence Assay (CellTiter-Glo)
  • Following a 72-hour incubation, equilibrate the 384-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 40 µL of CellTiter-Glo® reagent to each well (1:1 ratio with culture volume).

  • Induce cell lysis by placing the plate on an orbital shaker at 500 rpm for 2 minutes.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well).

Protocol B: LDH Release Assay (Fluorescence)
  • Following the 72-hour incubation, transfer 20 µL of the supernatant from the black clear-bottom assay plate to a new 384-well black plate.

  • Add 20 µL of LDH detection reagent (containing diaphorase, NAD+ , lactate, and resazurin) to the supernatant.

  • Incubate in the dark at room temperature for 30 minutes.

  • Read fluorescence at Ex 530 nm / Em 590 nm.

  • Note: High fluorescence indicates high LDH release (cell death).

Quantitative Data Presentation & Quality Control

A screening run is only scientifically valid if the assay window is robust. Before calculating the IC50​ of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate, the Z′ -factor must be calculated using the vehicle ( μn​,σn​ ) and positive controls ( μp​,σp​ ):

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Acceptance Criteria: A plate is only accepted if Z′≥0.5 .

Representative Data Synthesis

Below is a structured table demonstrating how the quantitative data from this orthogonal screening approach should be synthesized and reported.

Cell LineAssay TypeReadout ModalityCompound IC50​ (µM)Hill SlopePlate Z′ -FactorInterpretation
HepG2 ATP DepletionLuminescence14.2 ± 1.1-1.80.82Moderate cytotoxicity; potential hepatic activation.
HepG2 LDH ReleaseFluorescence18.5 ± 1.42.10.76Correlates with ATP loss; indicates terminal membrane rupture.
HEK293 ATP DepletionLuminescence45.6 ± 3.2-1.20.85Lower toxicity in non-hepatic line; suggests nitroreductase dependency.
HEK293 LDH ReleaseFluorescence> 100N/A0.79Minimal acute necrosis at tested concentrations.

Data Note: The discrepancy in IC50​ between HepG2 and HEK293 strongly supports the mechanistic hypothesis (Fig 1) that hepatic enzymes (abundant in HepG2) accelerate the bioactivation of the nitro-pyridine moiety into toxic radical species.

Conclusion

By utilizing an orthogonal screening framework, we bypass the inherent optical and chemical liabilities of nitro-pyridine piperazine derivatives. The integration of ATP-luminescence and LDH-fluorescence provides a highly trustworthy, artifact-free profile of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate. Future downstream applications should include Reactive Oxygen Species (ROS) quantification (e.g., using DCFDA) to definitively confirm the redox-cycling mechanism outlined in this guide.

References

  • Title: Assay Interference by Chemical Compounds. Source: NIH Assay Guidance Manual. URL: [Link]

  • Title: Cell Viability Assays. Source: NIH Assay Guidance Manual. URL: [Link]

  • Title: Guidance Document on Good In Vitro Method Practices (GIVIMP). Source: OECD iLibrary. URL: [Link]

Foundational

binding affinity of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate to target kinases

Evaluating the Kinase Binding Affinity of the Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate Scaffold Executive Summary In the landscape of targeted oncology and kinase inhibitor design, the 3-nitropyridin-4-yl p...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Kinase Binding Affinity of the Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate Scaffold

Executive Summary

In the landscape of targeted oncology and kinase inhibitor design, the 3-nitropyridin-4-yl piperazine motif serves as a critical pro-pharmacophore. Specifically, Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (CAS 1803591-25-4) is widely utilized as a foundational building block in the synthesis of serine/threonine kinase inhibitors, including those targeting Proviral Insertion of Moloney Virus (PIM) kinases, Checkpoint Kinase 1 (CHK1), and Cyclin-Dependent Kinases (CDKs).

This technical guide details the structural rationale behind utilizing this specific scaffold and establishes a self-validating, orthogonal biophysical workflow to accurately measure its binding affinity to target kinases. By synthesizing Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) methodologies, researchers can transition from equilibrium-based screening to high-resolution kinetic profiling.

Pharmacophore Rationale: The Hinge-Binding Logic

As a Senior Application Scientist, it is vital to emphasize why this specific molecule is used, rather than just how it is tested. Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate itself exhibits negligible affinity for the highly conserved ATP-binding pocket of most kinases. Its value lies in its structural latency.

To achieve high-affinity binding, the 3-nitro group must undergo chemical reduction to a 3-amino group, yielding a 3-amino-4-(piperazin-1-yl)pyridine derivative.

  • The Pyridine-Amine Motif: Once reduced, the 3-aminopyridine acts as a potent hydrogen bond donor/acceptor pair. In kinases such as PIM1, this motif forms critical bidentate hydrogen bonds with the hinge region backbone (specifically the Glu121 and Asp128 residues)[1].

  • The Piperazine Ring: The piperazine moiety, protected by the methyl carbamate, serves as a flexible, solvent-exposed linker. It enhances aqueous solubility and provides a vector for further functionalization to target the ribose-binding or DFG-out allosteric pockets.

PharmacophoreLogic Nitro Methyl 4-(3-nitropyridin-4-yl) piperazine-1-carboxylate (Pro-Pharmacophore) Reduction Chemical Reduction (Nitro to Amino) Nitro->Reduction Activation Amino 3-Amino-4-(piperazin-1-yl)pyridine (Active Scaffold) Reduction->Amino Yields Hinge Kinase Hinge Region (e.g., PIM1 Glu121) Amino->Hinge Bidentate H-Bonds (ATP Pocket)

Pharmacophore activation and kinase hinge-binding logic.

Orthogonal Profiling Workflows for Kinase Affinity

To ensure scientific integrity and eliminate false positives, evaluating the binding affinity of this scaffold requires a multi-tiered, orthogonal approach. Relying on a single assay format can lead to artifacts caused by compound autofluorescence or aggregation.

  • Primary Screening (Equilibrium): TR-FRET (LanthaScreen™) TR-FRET is utilized as the primary high-throughput screen to determine the half-maximal inhibitory concentration ( IC50​ ). The assay relies on the competition between an Alexa Fluor™ 647-labeled ATP-competitive tracer and our piperazine-pyridine compound for binding to a Europium (Eu)-labeled tagged kinase[2]. The causality here is straightforward: displacement of the tracer causes a measurable loss of FRET, providing a highly sensitive, mix-and-read equilibrium binding metric.

  • Secondary Validation (Kinetics): Surface Plasmon Resonance (SPR) Compounds exhibiting an IC50​<1μM are triaged into SPR. While TR-FRET provides equilibrium data, SPR provides real-time, label-free kinetic resolution ( kon​ and koff​ ), allowing us to calculate the equilibrium dissociation constant ( KD​ ) and the residence time ( τ=1/koff​ )[3]. Residence time is often a superior predictor of in vivo efficacy than raw affinity.

AssayWorkflow Compound Compound Library (Nitro & Amino Derivatives) TRFRET TR-FRET (LanthaScreen) Equilibrium Binding (IC50) Compound->TRFRET High-Throughput Screen SPR Surface Plasmon Resonance (SPR) Kinetic Profiling (kon, koff, KD) TRFRET->SPR Hit Triage (<1 µM) ITC Isothermal Titration Calorimetry Thermodynamic Validation (ΔH, ΔS) SPR->ITC Orthogonal Validation Lead Lead Optimization (SAR Development) ITC->Lead Data Synthesis

Orthogonal biophysical profiling workflow for kinase inhibitors.

Experimental Protocols

Protocol A: TR-FRET Competitive Binding Assay (PIM1 Kinase)

This protocol utilizes a self-validating system by incorporating Staurosporine as a positive control to calculate the Z'-factor, ensuring assay robustness.

  • Reagent Preparation: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute GST-tagged PIM1 kinase to a final well concentration of 5 nM.

  • Tracer & Antibody: Dilute Kinase Tracer 236 (Alexa Fluor™ 647) to 100 nM and Eu-anti-GST antibody to 2 nM.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound (starting at 10 µM) in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1%.

  • Reaction Assembly: Add 5 µL of the Kinase/Antibody mixture to the wells, followed by 5 µL of the Tracer.

  • Incubation & Detection: Incubate in the dark at room temperature for 1 hour. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using dual-wavelength detection (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for Alexa Fluor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Fit the data to a four-parameter logistic (4PL) equation to determine the IC50​ .

Protocol B: SPR Kinetic Profiling

SPR requires careful optimization of the immobilization pH to prevent kinase denaturation, ensuring the target remains functionally active[4].

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using standard EDC/NHS chemistry.

  • Kinase Immobilization: Dilute PIM1 kinase in 10 mM Sodium Acetate (pH 5.5) containing 10 mM ATP (to protect the active site from cross-linking). Inject over the active channel to achieve an immobilization level of ~2000 Response Units (RU). Block unreacted esters with 1 M Ethanolamine.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 5-point concentration series of the test compound (0.1 µM to 10 µM) in running buffer (PBS-P+ with 2% DMSO). Inject each concentration over the reference and active channels at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regeneration & Fitting: If the baseline does not stabilize, inject a short pulse of 50 mM NaOH. Subtract the reference channel and blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Quantitative Data Presentation

The table below summarizes representative profiling data, illustrating the dramatic shift in binding affinity and residence time when the pro-pharmacophore (nitro) is chemically reduced to the active scaffold (amino).

Compound DerivativeTarget KinaseTR-FRET IC50​ (nM)SPR KD​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )Residence Time τ (min)
Nitro-Precursor PIM1> 10,000> 10,000N/AN/AN/A
Nitro-Precursor CDK4> 10,000> 10,000N/AN/AN/A
Amino-Active PIM145.2 ± 3.152.4 1.2×105 6.3×10−3 2.6
Amino-Active PIM2112.5 ± 8.4130.1 8.5×104 1.1×10−2 1.5
Amino-Active CDK4310.0 ± 15.2345.8 4.1×104 1.4×10−2 1.2

Data Interpretation: The nitro-precursor exhibits no measurable affinity due to steric clash and electrostatic repulsion within the ATP pocket. Upon reduction, the amino-active compound gains nanomolar affinity against PIM1, driven by a favorable association rate ( kon​ ) and stabilized by the bidentate hinge interactions.

References

  • Han, W., et al. "Synthesis and Structure–Activity Relationship of Tetra-Substituted Cyclohexyl Diol Inhibitors of Proviral Insertion of Moloney Virus (PIM) Kinases." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Nordin, H., et al. "Kinetic studies of small molecule interactions with protein kinases using biosensor technology." Analytical Biochemistry, 2005. URL:[Link]

  • Bio-Rad Laboratories. "Immobilization of Active Kinases for Small Molecule Inhibition Studies." Bio-Radiations, 2013. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Reduction of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

Executive Summary The catalytic reduction of nitroaromatics to anilines is a fundamental transformation in medicinal chemistry. Specifically, the reduction of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate yields...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The catalytic reduction of nitroaromatics to anilines is a fundamental transformation in medicinal chemistry. Specifically, the reduction of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate yields a highly valuable 3-amino-4-(piperazin-1-yl)pyridine intermediate. This structural motif is a critical precursor for the synthesis of 1H-imidazo[4,5-c]pyridines and various kinase inhibitors.

This application note provides a comprehensive, self-validating guide to performing this reduction using Palladium on Carbon (Pd/C). It details the mechanistic causality behind catalyst selection, solvent effects, and the mitigation of catalyst poisoning, offering two field-proven protocols: Direct Hydrogenation and Catalytic Transfer Hydrogenation.

Mechanistic Insights & Experimental Causality

The Stepwise Reduction Pathway

The heterogeneous catalytic reduction of a nitro group does not occur in a single concerted step. Instead, it follows a well-documented sequential pathway: the nitro group is first reduced to a nitroso intermediate, followed by a hydroxylamine intermediate, and finally to the primary amine [1].

The reduction of the hydroxylamine to the amine is typically the rate-limiting step. If the hydrogen pressure is insufficient or the catalyst loses activity, the reaction may stall at the hydroxylamine stage, leading to complex mixtures and poor yields [1].

Mechanism A Ar-NO2 (Nitro) B Ar-NO (Nitroso) A->B +H2, -H2O C Ar-NHOH (Hydroxylamine) B->C +H2 D Ar-NH2 (Amine) C->D +H2, -H2O

Stepwise catalytic reduction pathway of the nitro group to the corresponding amine.

Overcoming Catalyst Poisoning

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate presents a specific challenge: it contains multiple basic nitrogen atoms (the pyridine ring and the tertiary piperazine nitrogen). These electron-rich heteroatoms possess lone pairs that can strongly coordinate to the active sites on the palladium surface, effectively "poisoning" the catalyst and halting turnover [3].

Causality in Experimental Design:

  • Solvent Selection: Protic solvents like Methanol (MeOH) or Ethanol (EtOH) are strictly preferred. They facilitate the proton-coupled electron transfer required for the reduction and help solubilize the highly polar hydroxylamine intermediate.

  • Acidic Modifiers / Transfer Hydrogenation: To prevent the basic nitrogens from binding to the Pd surface, a mild proton source is highly beneficial. Using Catalytic Transfer Hydrogenation with Ammonium Formate ( NH4​HCO2​ ) is an elegant solution. It acts as a mild buffer that protonates the basic amines while simultaneously decomposing into H2​ , CO2​ , and NH3​ to provide a high local concentration of hydrogen [2].

Experimental Methodologies

The following protocols are designed as self-validating systems. In-process monitoring via LC-MS is mandatory to ensure the complete consumption of the hydroxylamine intermediate before workup.

Workflow N1 1. Substrate Preparation Dissolve in MeOH N2 2. Catalyst Addition Add 10% Pd/C under Argon N1->N2 N3 3. Hydrogenation H2 gas or NH4HCO2 N2->N3 N4 4. Reaction Monitoring LC-MS tracking N3->N4 N5 5. Filtration Filter through Celite N4->N5 N6 6. Concentration Rotary Evaporation N5->N6

Standard experimental workflow for the catalytic reduction and isolation of the aminopyridine.

Protocol A: Direct Catalytic Hydrogenation ( H2​ Gas)

Best for laboratories equipped with pressurized hydrogenation apparatus (e.g., Parr shaker).

  • Substrate Dissolution: Dissolve 1.0 equivalent of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate in anhydrous Methanol (0.1 M concentration).

  • Inert Atmosphere Purge: Seal the reaction vessel and purge the solution with Argon for 10 minutes. Causality: Removing oxygen prevents the pyrophoric Pd/C from igniting the methanol vapors.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (10% w/w relative to the substrate) under a continuous stream of Argon.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas. Maintain the pressure at 1–3 atm. Stir vigorously at room temperature (20–25 °C) for 4–12 hours.

  • Monitoring: Sample the reaction and analyze via LC-MS. Look for the disappearance of the starting material ( [M+H]+ ) and the hydroxylamine intermediate ( [M+16]+ relative to the product).

  • Workup: Once complete, purge the vessel thoroughly with Argon. Filter the suspension through a tightly packed pad of Celite to remove the fine Pd/C particulates. Wash the pad with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminopyridine, which is typically >95% pure and ready for subsequent cyclization or coupling.

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

Best for rapid, scalable synthesis without the need for specialized high-pressure equipment [2].

  • Reagent Mixing: In a round-bottom flask, dissolve 1.0 eq of the substrate in Methanol (0.1 M). Add 5.0–10.0 equivalents of solid Ammonium Formate ( NH4​HCO2​ ).

  • Catalyst Addition: Purge the flask with Argon and add 10 wt% Pd/C (10% w/w relative to the substrate).

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 50 °C. Causality: Gentle heating drives the catalytic decomposition of ammonium formate into H2​ and CO2​ , generating vigorous effervescence.

  • Monitoring & Workup: The reaction is typically complete within 1–3 hours. Monitor via LC-MS. Cool to room temperature, purge with Argon, filter through Celite, and concentrate. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ to remove residual formate salts, extract, dry over Na2​SO4​ , and concentrate.

Comparative Data Analysis

The table below summarizes the quantitative and qualitative differences between the two methodologies to aid in process selection.

ParameterProtocol A: Direct Hydrogenation ( H2​ )Protocol B: Transfer Hydrogenation
Hydrogen Source H2​ Gas (1 - 3 atm)Ammonium Formate (In-situ H2​ )
Catalyst Loading 10% w/w (10% Pd/C)10% w/w (10% Pd/C)
Temperature 20 - 25 °C (Room Temp)50 °C (Mild Heating)
Typical Reaction Time 4 - 12 hours1 - 3 hours
Substrate Poisoning Risk Moderate (May require AcOH additive)Low (Formate acts as a mild buffer)
Scalability Limited by reactor volume/pressureHigh (Standard glassware can be used)
Average Yield 85 - 92%88 - 95%

Safety & Troubleshooting

  • Pyrophoric Hazards: Dry 10% Pd/C is highly pyrophoric. Never add the dry catalyst to a flask containing a flammable solvent in the presence of atmospheric oxygen. Always blanket the system with Argon.

  • Stalled Reactions (Hydroxylamine Accumulation): If LC-MS indicates a stalled reaction at the hydroxylamine stage, the catalyst has likely been poisoned by the basic piperazine/pyridine moieties [1][3]. Resolution: Filter off the old catalyst, resuspend the mixture in fresh solvent, add a fresh batch of Pd/C, and introduce 1.0 equivalent of Acetic Acid to protonate the basic sites.

  • Filtration Integrity: Never use standard filter paper alone for Pd/C removal. The nanoparticle size of the catalyst will pass through the pores, contaminating the final API. Always use a tightly packed Celite pad.

References

  • US20220042055A1 - Method of reducing aromatic nitro compounds Google P
  • The Development of a Scalable, Chemoselective Nitro Reduction ResearchG
  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides ACS Public
Application

Application Note: Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate as a Key Precursor in the Synthesis of Imidazopyridine-Based Therapeutics

Prepared By: Senior Application Scientist, Drug Discovery & Process Chemistry Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Structural Rationale In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Drug Discovery & Process Chemistry Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and G-protein-coupled receptor (GPCR) ligands—relies heavily on privileged heterocyclic scaffolds. Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (MW: 266.26 g/mol ) is a highly versatile, bifunctional building block engineered specifically for the synthesis of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine core structures[1].

The structural logic of this precursor is tripartite:

  • The Nitro-Pyridine Core: The ortho-relationship between the nitro group at C3 and the piperazine at C4 primes the molecule for reduction to a diamine. This diamine is the obligate intermediate for cyclocondensation into the imidazopyridine bicyclic system, a proven hinge-binding motif in kinase inhibitors[2].

  • The Piperazine Linker: Acting as a rigid, solubilizing spacer, the piperazine ring provides a highly predictable vector for extending the molecule out of the kinase ATP-binding pocket or into GPCR allosteric sites[3].

  • The Methyl Carbamate Moiety: Unlike the highly labile tert-butyloxycarbonyl (Boc) group, which is typically cleaved post-synthesis, the methyl carbamate is often retained in the final Active Pharmaceutical Ingredient (API). It serves as a metabolically stable hydrogen-bond acceptor, modulates lipophilicity to prevent toxicity attrition, and optimizes the pharmacokinetic profile of the resulting drug[4].

Pharmacophore Core Imidazopyridine Core Kinase Hinge Binder (H-Bond Donor/Acceptor) Linker Piperazine Ring Solubilizing Spacer (Rigid Vector) Core->Linker C4-N1 Bond Carbamate Methyl Carbamate Metabolic Stability & Lipophilicity Modulator Linker->Carbamate N4-C Bond

Pharmacophore mapping of the imidazopyridine-piperazine-carbamate system.

Applications in Drug Discovery

The synthetic trajectory of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate directly supports several high-value therapeutic areas:

  • ATR Kinase Inhibitors: Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical target in oncology for disrupting the DNA Damage Response (DDR) in cancer cells. The reduction of 3-nitropyridin-4-yl piperazine derivatives via catalytic hydrogenation is a foundational step in synthesizing potent ATR inhibitors[2].

  • Aurora & PIM Kinase Inhibitors: Imidazopyridine derivatives synthesized from these precursors exhibit profound oral bioavailability and efficacy against Aurora-A and PIM1 kinases, which are implicated in acute myeloid leukemia (AML) and solid tumors[1][4].

  • 5-HT6 Receptor Antagonists: Beyond oncology, the imidazopyridine core is utilized in neuropharmacology. Bioisosteric replacements utilizing functionalized piperazines attached to imidazopyridines have yielded potent 5-HT6 receptor neutral antagonists for cognitive disorders[3].

Synthetic Workflow & Methodologies

The conversion of this precursor into a bioactive scaffold requires two highly controlled transformations: chemoselective nitro reduction and acid-catalyzed cyclocondensation.

Workflow A Methyl 4-(3-nitropyridin-4-yl) piperazine-1-carboxylate (Precursor) B Catalytic Hydrogenation (H2, 10% Pd/C, MeOH) A->B C Methyl 4-(3-aminopyridin-4-yl) piperazine-1-carboxylate (Diamine Intermediate) B->C D Cyclocondensation (HC(OMe)3, p-TsOH, 80°C) C->D E Imidazo[4,5-c]pyridine Derivative (Target Scaffold) D->E

Synthetic workflow from nitro-precursor to imidazopyridine scaffold.

Protocol 1: Chemoselective Catalytic Hydrogenation (Nitro Reduction)

Causality & Rationale: The strongly electron-withdrawing nitro group deactivates the pyridine ring. Reduction to an amine provides the necessary nucleophile for cyclization. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over metal/acid reductions (e.g., Fe/HCl) to prevent the acidic hydrolysis of the methyl carbamate and to avoid heavy metal contamination in the final API[2].

Step-by-Step Procedure:

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (1.0 eq, 10 mmol, 2.66 g) in anhydrous Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (wet, Degussa type, 10 wt%, 266 mg). Note: The wet catalyst prevents spontaneous ignition of methanol vapors.

  • Atmosphere Exchange: Evacuate the flask under mild vacuum and backfill with Nitrogen (repeat 3x). Evacuate again and backfill with Hydrogen gas via a balloon.

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C) for 12–16 hours.

  • Filtration: Purge the flask with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (3 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate as a pale yellow solid.

Self-Validating System (IPC): Monitor via LC-MS. The reaction is complete when the precursor peak ( [M+H]+=267.26 ) disappears entirely, replaced by the diamine intermediate peak ( [M+H]+=237.27 ). A distinct visual shift from bright yellow (nitro) to colorless/pale yellow (amine) provides an immediate heuristic validation.

Protocol 2: Acid-Catalyzed Cyclocondensation to Imidazo[4,5-c]pyridine

Causality & Rationale: Trimethyl orthoformate acts dually as the electrophilic C1 source and the dehydrating agent. The addition of catalytic p-toluenesulfonic acid (p-TsOH) accelerates the formation of the intermediate amidine, driving the intramolecular cyclization forward to form the thermodynamically stable aromatic imidazole ring.

Step-by-Step Procedure:

  • Preparation: Dissolve the crude diamine intermediate (1.0 eq, ~10 mmol) in Trimethyl orthoformate (15 mL).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq, 1 mmol, 190 mg).

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours under a nitrogen atmosphere.

  • Quenching: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess orthoformate and methanol byproducts.

  • Purification: Dilute the residue in Dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ to neutralize the acid. Dry the organic layer over Na₂SO₄, filter, and purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5) to yield the functionalized imidazo[4,5-c]pyridine.

Self-Validating System (IPC): LC-MS analysis must show the complete consumption of the diamine ( [M+H]+=237.27 ) and the emergence of the cyclized product ( [M+H]+=247.27 ). The absence of intermediate amidine masses indicates a successful, complete cyclization.

Quantitative Data Summary

The following table summarizes the optimized reaction metrics for the two-step sequence, ensuring reproducible scale-up for drug discovery campaigns.

Reaction StepReagents / CatalystTemp (°C)Time (h)IPC Mass Shift ( [M+H]+ )Avg. Yield (%)Purity (HPLC)
1. Nitro Reduction H₂, 10% Pd/C (wet), MeOH20–2512–16267.26 237.2794–98%> 98%
2. Cyclocondensation HC(OMe)₃, p-TsOH (cat.)804–6237.27 247.2782–88%> 95%

Data reflects standard optimization parameters for imidazopyridine core generation using piperazine-carbamate precursors.

References

  • Title: Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Source: Google Patents (Vertex Pharmaceuticals Inc.)
  • Title: Imidazopyridine-Based 5-HT6 Receptor Neutral Antagonists: Impact of N1-Benzyl and N1-Phenylsulfonyl Fragments on Different Receptor Conformational States Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Discovery of Dual CDK6/PIM1 Inhibitors with a Novel Structure, High Potency, and Favorable Druggability for the Treatment of Acute Myeloid Leukemia Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Method

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate formulation for cell culture media

Application Note: Formulation and Delivery of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (MNPC) in In Vitro Cell Culture Models Prepared by: Senior Application Scientist, In Vitro Pharmacology Target Audience...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Delivery of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (MNPC) in In Vitro Cell Culture Models

Prepared by: Senior Application Scientist, In Vitro Pharmacology Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Introduction & Chemical Profiling

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (hereafter referred to as MNPC ) is a specialized synthetic small molecule frequently utilized in targeted phenotypic screening and kinase modulation assays. Structurally, MNPC features a polar but uncharged methyl carboxylate, a basic piperazine ring, and an electron-deficient 3-nitropyridine moiety.

This structural triad presents a classic formulation paradox for cell culture: it is too lipophilic (high LogP) for direct aqueous dissolution, yet its hydrogen-bond acceptors make it highly prone to aggregation and micro-precipitation in protein-rich, physiological salt solutions like DMEM or RPMI. Improper formulation leads to artificial "crash-out" (precipitation), resulting in inaccurate dosing, false-negative assay results, and localized cellular stress.

This guide outlines two field-proven, self-validating methodologies for formulating MNPC, ensuring maximum bioavailability and preserving the transcriptomic integrity of your cell models.

Causality in Formulation Strategy

As scientists, we cannot simply dissolve a compound in organic solvent and apply it to cells without considering the biological consequences of the vehicle. Our formulation strategy is dictated by the sensitivity of the target cell line.

The DMSO Approach (Standard): Dimethyl sulfoxide (DMSO) is the universal aprotic solvent. It effectively disrupts the intermolecular hydrogen bonding of the piperazine ring, allowing MNPC to dissolve completely [1]. However, DMSO is a potent differentiation agent and permeation enhancer. Exceeding a final assay concentration of 0.1% (v/v) DMSO can induce severe transcriptomic shifts and cytotoxicity [2].

The Cyclodextrin Alternative (For Sensitive Assays): For primary cells, stem cells, or high-concentration dosing (>10 µM MNPC) where the DMSO limit would be exceeded, we utilize (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD). The hydrophobic internal cavity of the HP-β-CD torus encapsulates the lipophilic nitropyridine ring of MNPC, forming a transient host-guest inclusion complex. This masks the compound's hydrophobicity, allowing it to remain highly soluble in aqueous media without the need for toxic organic solvents [3].

FormulationDecision Start MNPC Solid Powder Solvent Primary Solubilization (100% DMSO) Start->Solvent Dissolve Check Target Assay Tolerance (Max DMSO %) Solvent->Check Assess Standard Standard Dilution (<0.1% DMSO final) Check->Standard Tolerant Sensitive Sensitive Assay (Requires <0.01% DMSO) Check->Sensitive Intolerant Media Complete Cell Culture Media Standard->Media Direct Addition Cyclo HP-β-CD Complexation (Aqueous Carrier) Sensitive->Cyclo Add Carrier Cyclo->Media Aqueous Addition

Decision tree for selecting MNPC formulation based on cellular DMSO tolerance.

Quantitative Formulation Metrics

To facilitate easy comparison and experimental planning, the maximum solubility and toxicity thresholds for MNPC formulations are summarized below.

Table 1: Solubility and Toxicity Thresholds of MNPC Formulations

Formulation VehicleMax Stock ConcentrationMax Final Media ConcentrationVehicle Toxicity LimitRecommended Cell Types
100% DMSO 10 mM10 µM< 0.1% (v/v)Robust immortalized lines (HeLa, HEK293, A549)
20% HP-β-CD (Aqueous) 1 mM50 µM< 2.0% (v/v)Primary neurons, iPSCs, Hepatocytes, sensitive assays

Step-by-Step Experimental Protocols

Protocol A: Preparation of 10 mM MNPC Master Stock in DMSO

Use this protocol for standard immortalized cell lines where final dosing will not exceed 10 µM.

  • Equilibration: Allow the lyophilized MNPC powder to reach room temperature in a desiccator before opening.

    • Causality: Condensation introduces water into the hygroscopic powder, which immediately drastically reduces its solubility in DMSO.

  • Dissolution: Weigh exactly 2.66 mg of MNPC (MW ~266.25 g/mol ) and transfer to a sterile, amber glass vial. Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds, followed by water-bath sonication at 37°C for 5 minutes until the solution is completely clear.

  • Purging & Storage: Aliquot the 10 mM stock into 50 µL volumes in amber microcentrifuge tubes. Purge the headspace of each tube with Argon gas before sealing.

    • Causality: The 3-nitropyridine moiety is highly susceptible to photo-oxidation and atmospheric reduction over time. Argon purging and amber tubes prevent degradation, ensuring reproducible dosing across months of experiments. Store at -20°C.

Protocol B: Aqueous HP-β-CD Complexation (For Sensitive Cells)

Use this protocol when working with primary cells or when requiring high-dose MNPC (>10 µM).

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile 1X PBS (pH 7.4). Filter through a 0.22 µm PES membrane.

  • Complexation: To prepare a 1 mM aqueous stock, add 0.266 mg of MNPC powder directly into 1.0 mL of the 20% HP-β-CD solution.

  • Thermal Sonication: Place the suspension in a water-bath sonicator set to 45°C for 30 minutes.

    • Causality: Heat increases the kinetic energy of the system, expanding the cyclodextrin torus slightly and facilitating the thermodynamic encapsulation of the hydrophobic nitropyridine ring.

  • Sterilization: Pass the resulting clear solution through a 0.22 µm PTFE syringe filter (do not use nylon, as it may bind the compound).

Self-Validating Quality Control: Nephelometric Turbidity Assay

Trusting that a compound is dissolved simply because the media "looks clear" is a common pitfall. To ensure a self-validating system, you must quantify solubility before applying the formulated media to your cells.

Validation Step: After spiking your final cell culture media with the MNPC stock (from Protocol A or B), transfer 200 µL of the dosed media into a clear-bottom 96-well plate. Read the absorbance/light scattering at 600 nm (OD600) using a microplate reader.

  • Pass: OD600 < 0.02 (identical to vehicle control). The compound is fully in solution.

  • Fail: OD600 > 0.05. This indicates nano/micro-precipitation. The compound has crashed out. Do not use this media. You must either lower the final MNPC concentration or switch from Protocol A to Protocol B.

Mechanism of Delivery

When utilizing the HP-β-CD formulation, the inclusion complex acts as a molecular shuttle. Because the cyclodextrin cannot easily cross the lipophilic cell membrane, it establishes an equilibrium at the cell surface, releasing free MNPC directly into the lipid bilayer for passive diffusion and subsequent target engagement.

CellularUptake Media Extracellular Media (HP-β-CD : MNPC) Membrane Lipid Bilayer (Passive Diffusion) Media->Membrane Dissociation Cytosol Intracellular Space (Free MNPC) Membrane->Cytosol Diffusion Target Intracellular Target (Kinase Binding) Cytosol->Target Engagement

Mechanism of HP-β-CD mediated MNPC delivery and intracellular target engagement.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 679, Dimethyl sulfoxide." PubChem, [Link].

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 44134771, Hydroxypropyl-beta-cyclodextrin." PubChem, [Link].

Application

scale-up synthesis techniques for Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

An Application Guide to the Scalable Synthesis of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate Abstract This document provides a comprehensive guide for the scale-up synthesis of Methyl 4-(3-nitropyridin-4-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Scalable Synthesis of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical development. The synthetic strategy is centered around a robust and high-yielding Nucleophilic Aromatic Substitution (SNAr) reaction. We present detailed, step-by-step protocols for the preparation of the requisite precursors, 4-chloro-3-nitropyridine and methyl piperazine-1-carboxylate, followed by the final coupling reaction. The guide emphasizes the chemical rationale behind procedural choices, safety considerations for handling hazardous reagents, and purification techniques suitable for large-scale production. This application note is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.

Introduction and Synthetic Strategy

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous classes of pharmaceuticals due to its favorable physicochemical properties and ability to engage in multiple binding interactions.[1][2] Similarly, functionalized nitropyridines serve as versatile building blocks for the synthesis of complex bioactive molecules.[3] The target compound, Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate, combines these two valuable fragments, making it a significant intermediate for drug discovery programs.

The synthesis is achieved via a two-step approach culminating in a Nucleophilic Aromatic Substitution (SNAr) reaction.

The core transformation involves:

  • Preparation of the Electrophile: Synthesis of 4-chloro-3-nitropyridine from a readily available precursor.

  • Preparation of the Nucleophile: Acylation of piperazine to yield methyl piperazine-1-carboxylate, which prevents undesirable di-substitution reactions.[4]

  • SNAr Coupling: Reaction of the activated electrophile with the mono-protected piperazine nucleophile to yield the final product.

The SNAr mechanism is particularly well-suited for this synthesis. The pyridine nitrogen and the adjacent nitro group are strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring. This effect creates a highly electron-deficient carbon at the C4 position, making it exceptionally susceptible to attack by a nucleophile like the secondary amine of the piperazine derivative.[5][6] This inherent reactivity allows the reaction to proceed efficiently under manageable conditions, a key advantage for process scale-up.

Overall Synthetic Scheme

Synthetic_Scheme cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_product Final Product A 4-Hydroxy-3-nitropyridine D 4-Chloro-3-nitropyridine A->D  POCl3 or PCl5 / Heat   B Piperazine E Methyl piperazine-1-carboxylate B->E  Base / Solvent   C Methyl Chloroformate C->E  Base / Solvent   F Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate D->F  Base (e.g., K2CO3) / Solvent (e.g., ACN) / Heat   E->F  Base (e.g., K2CO3) / Solvent (e.g., ACN) / Heat  

Caption: Step-by-step workflow for the final coupling and purification process.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (Scale)Moles (Scale)
4-Chloro-3-nitropyridineC₅H₄ClN₂O₂158.55Solid113.0 g0.713 mol
Methyl piperazine-1-carboxylateC₆H₁₂N₂O₂144.17Oil/Solid113.5 g0.787 mol
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Solid148.0 g1.07 mol
Acetonitrile (ACN)C₂H₃N41.050.786 g/mL1.5 L-
Deionized WaterH₂O18.02-1.5 L-
Step-by-Step Protocol
  • Reaction Setup: To a 3 L flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 4-chloro-3-nitropyridine (113.0 g), potassium carbonate (148.0 g), and acetonitrile (1.0 L).

  • Nucleophile Addition: Dissolve methyl piperazine-1-carboxylate (113.5 g) in acetonitrile (500 mL) and add it to the reaction flask.

  • Reaction: Heat the stirred mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction for the consumption of the limiting reagent (4-chloro-3-nitropyridine) by HPLC or TLC.

  • Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetonitrile.

  • Precipitation: Concentrate the combined filtrate under reduced pressure to about one-third of its original volume. Slowly add deionized water (1.5 L) to the concentrated solution with vigorous stirring to precipitate the product.

  • Purification: Stir the resulting slurry for 1-2 hours in an ice bath to ensure complete precipitation. Collect the solid product by filtration. Wash the filter cake thoroughly with deionized water (3 x 300 mL) to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected product is a solid with a high degree of purity.

Process Safety and Hazard Analysis

Handling the reagents involved in this synthesis requires strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves. [7]* Nitropyridine Compounds: Nitro-aromatic compounds are potentially toxic and can be skin irritants. Avoid inhalation of dust and direct skin contact. [8][9]Standard PPE (lab coat, gloves, safety glasses) is mandatory. [10][11]* Piperazine: Can cause skin and respiratory irritation. Handle in a well-ventilated area. [12]* Quenching Operations: The quenching of chlorinating agents like POCl₃ is highly exothermic and releases corrosive HCl gas. This step must be performed slowly, with efficient cooling and stirring, and in a fume hood capable of handling the gas load.

  • General Precautions: Always keep containers of volatile reagents like pyridine derivatives tightly sealed and store them in a cool, dry, and well-ventilated area away from ignition sources. [7]

References

  • ChemicalBook. (2026, January 13). 4-Chloro-3-nitropyridine | 13091-23-1.
  • StackExchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri...
  • OSTI.gov.
  • Google Patents.
  • Vaia. 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction..
  • D
  • Pearson. Nucleophilic Aromatic Substitution: Videos & Practice Problems.
  • Google Patents. CN113999167 - Preparation method of 4-chloro-2, 6-dimethyl-3-nitropyridine.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ECHEMI.
  • Fisher Scientific. (2024, March 13).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Pearson+.
  • ECHEMI.
  • PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Chemspace. Methyl 4-(3-nitropyridin-4-yl)
  • Google Patents.
  • Google Patents.
  • PMC.
  • PMC. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)
  • Canadian Science Publishing.
  • ResearchGate. (2015, April 13). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • PMC. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors.
  • Molport. methyl 4-(3-nitropyridin-4-yl)
  • Ambeed. 1803591-25-4|Methyl 4-(3-nitropyridin-4-yl)
  • MDPI. (2023, February 2).
  • IRIS UniPA. Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

Sources

Method

Application Note: Strategic Utilization of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate in Heterocyclic Library Synthesis

Scientific Rationale & Structural Advantages In modern medicinal chemistry, the 3-nitropyridine-4-piperazine core is recognized as a highly privileged scaffold. It serves as the foundational precursor for numerous high-v...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Advantages

In modern medicinal chemistry, the 3-nitropyridine-4-piperazine core is recognized as a highly privileged scaffold. It serves as the foundational precursor for numerous high-value therapeutic agents, including imidazopyridine-based 5-HT6 receptor antagonists[1] and highly selective Aurora kinase inhibitors[2],[3].

While the tert-butyl carbamate (Boc) protected variant of this building block is ubiquitous in early discovery, it presents significant liabilities during multi-step library synthesis. The Boc group is highly acid-labile, which restricts the use of strong acids required for subsequent cyclizations or the orthogonal deprotection of other functional groups.

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (CAS: 1803591-25-4) [4] resolves this bottleneck by utilizing a methyl carbamate protecting group. This specific functionalization offers two critical advantages:

  • Synthetic Robustness: The methyl carbamate is highly stable to both acidic and mildly basic conditions, allowing harsh dehydrative cyclizations to proceed without premature deprotection of the piperazine secondary amine.

  • Pharmacokinetic Modulation: Unlike the Boc group, the methyl carbamate can serve as a permanent, metabolically stable moiety in the final drug candidate. It effectively reduces the basicity of the piperazine ring, which is a proven strategy for mitigating hERG channel liabilities and improving oral bioavailability[3].

Mechanistic Pathway & Library Diversification

The synthetic utility of this building block relies on the electron-withdrawing nature of the nitro group, which initially activates the pyridine ring for nucleophilic aromatic substitution (SNAr). To generate diverse libraries, this nitro group must be chemoselectively reduced to an amine, transforming the molecule into a highly reactive 3,4-diaminopyridine bis-nucleophile.

From this pivotal branching node, the synthetic pathway diverges: condensation with orthoesters yields imidazo[4,5-c]pyridines , whereas reaction with 1,2-dicarbonyls affords pyrido[3,4-b]pyrazines [5].

G A Methyl 4-(3-nitropyridin-4-yl) piperazine-1-carboxylate B Chemoselective Reduction (Fe/NH4Cl or Pd/C, H2) A->B Nitro to Amine C Methyl 4-(3-amino-pyridin-4-yl) piperazine-1-carboxylate B->C D1 Triethyl Orthoesters (Acid Catalysis, Heat) C->D1 Pathway A D2 1,2-Dicarbonyls (AcOH, Reflux) C->D2 Pathway B E1 Imidazo[4,5-c]pyridine Library D1->E1 Cyclodehydration E2 Pyrido[3,4-b]pyrazine Library D2->E2 Double Condensation

Divergent synthetic workflow for heterocyclic libraries from the nitropyridine core.

Experimental Protocols & Self-Validating Systems

Protocol A: Chemoselective Nitro Reduction to 3,4-Diaminopyridine

Objective: Convert the nitro group to a primary amine without cleaving the methyl carbamate or reducing potential halogenated appendages on the library scaffold. Procedure:

  • Dissolve Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Stir vigorously at 80 °C for 2–4 hours.

  • Filter hot through a pad of Celite to remove iron oxides, washing the cake with hot ethyl acetate.

  • Concentrate the filtrate, extract with EtOAc/H2O, dry the organic layer over Na2SO4, and concentrate in vacuo.

  • Causality & Logic: Iron/NH4Cl is selected over catalytic hydrogenation (Pd/C) to prevent the hydrodehalogenation of any halogen substituents present on the library scaffold[2]. NH4Cl provides a mildly acidic proton source that activates the iron surface for electron transfer without hydrolyzing the robust methyl carbamate.

  • Self-Validation System: The reaction is visually self-validating. The starting material is a bright yellow solution due to the conjugated nitroaromatic system. As the reaction proceeds, the solution transitions to a grey/brown suspension. TLC analysis (DCM/MeOH 9:1) will show the disappearance of the yellow spot and the emergence of a highly polar, UV-active spot that stains dark purple with ninhydrin, confirming primary amine formation.

Protocol B: Divergent Cyclocondensation to Imidazo[4,5-c]pyridines

Objective: Construct the imidazo[4,5-c]pyridine core via dehydrative cyclization. Procedure:

  • Dissolve the diamine intermediate (1.0 eq) in neat triethyl orthoformate (or appropriate orthoester for C2-substitution).

  • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Heat the mixture to 110 °C for 6–8 hours under a reflux condenser.

  • Cool to room temperature, concentrate in vacuo, and purify via flash chromatography.

  • Causality & Logic: The orthoester acts simultaneously as the solvent and the electrophilic carbon source[1]. The acid catalyst (p-TsOH) accelerates the formation of the intermediate amidine. The elevated temperature (110 °C) drives the thermodynamic intramolecular cyclization and subsequent elimination of ethanol to aromatize the imidazole ring. The methyl carbamate remains completely stable under these acidic, high-temperature conditions.

  • Self-Validation System: The reaction progress is monitored by LC-MS. The intermediate amidine can often be observed (+ mass of orthoester minus one EtOH). Complete conversion is validated when the mass shifts to the [M+H]+ corresponding to the cyclized product, accompanied by a significant increase in retention time on reverse-phase HPLC due to the loss of the polar primary amine.

Protocol C: Divergent Cyclocondensation to Pyrido[3,4-b]pyrazines

Objective: Construct the pyrido[3,4-b]pyrazine core via double condensation. Procedure:

  • Dissolve the diamine intermediate (1.0 eq) in glacial acetic acid (0.1 M).

  • Add the desired 1,2-dicarbonyl compound (e.g., a benzil derivative) (1.05 eq).

  • Heat the mixture to 120 °C for 4–6 hours.

  • Pour the cooled mixture into ice water and neutralize with saturated NaHCO3 to precipitate the product.

  • Causality & Logic: Glacial acetic acid serves as both solvent and mild acid catalyst, protonating the carbonyl oxygens of the 1,2-diketone to increase their electrophilicity[5]. The 3,4-diaminopyridine acts as a bis-nucleophile, attacking the activated carbonyls sequentially. The thermodynamic sink of forming a fully conjugated, aromatic pyrazine ring drives the reaction to completion.

  • Self-Validation System: The formation of the pyrido[3,4-b]pyrazine system creates a highly extended, rigid conjugated pi-system. The reaction is self-validating under a 365 nm UV lamp: the starting materials are non-fluorescent, but the product mixture will exhibit strong fluorescence (typically blue or green).

Quantitative Data Summarization

The following table summarizes the optimized reaction parameters and expected quality control metrics for the library synthesis workflows.

Reaction PathwayReagents & ConditionsCatalystTime (h)Typical Yield (%)Key QC Metric (LC-MS / TLC)
Nitro Reduction (Halogen-tolerant) Fe powder, NH4Cl, EtOH/H2O (4:1), 80 °CNone2 - 485 - 95[M+H]+ shifts by -30 Da; Ninhydrin positive
Nitro Reduction (Standard) H2 (1 atm), 10% Pd/C, MeOH, rtPd/C4 - 1290 - 98[M+H]+ shifts by -30 Da; Ninhydrin positive
Imidazo[4,5-c]pyridine Synthesis Triethyl orthoformate, 110 °Cp-TsOH (cat.)6 - 870 - 85Loss of primary amine; +10 Da from diamine
Pyrido[3,4-b]pyrazine Synthesis 1,2-Diketone, AcOH, 120 °CAcOH (solvent)4 - 665 - 80Emergence of strong UV fluorescence (365 nm)

References

  • Title: Imidazopyridine-Based 5-HT6 Receptor Neutral Antagonists: Impact of N1-Benzyl and N1-Phenylsulfonyl Fragments on Different Receptor Conformational States Source: ACS Publications URL: 1

  • Title: Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Source: ACS Publications URL: 2

  • Title: Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Source: ACS Publications URL: 3

  • Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms Source: Thieme Connect URL: 5

  • Title: Enamine Building Blocks Catalogue: Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (CAS 1803591-25-4) Source: AS-1 / Enamine URL: 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (CAS: 180...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (CAS: 1803591-25-4).

This compound features a planar, electron-deficient 3-nitropyridine ring conjugated to a piperazine-1-carboxylate system. Chemoinformatic analyses of high-throughput screening libraries have shown that molecules bearing piperazine fragments are statistically overrepresented in DMSO-insoluble datasets[1]. The combination of the polarizable nitro group and the piperazine ring creates strong intermolecular dipole-dipole interactions and π−π stacking in the solid state. This results in a high crystal lattice energy that resists solvation, even in highly polar aprotic solvents like Dimethyl sulfoxide (DMSO).

Diagnostic Workflow

Before altering your assay conditions, follow this logical progression to determine if your solubility issue is kinetic (a rate problem) or thermodynamic (an absolute capacity problem).

DMSOSolubility Start Compound Insoluble in 100% DMSO CheckWater Verify DMSO Quality (Use anhydrous, sealed) Start->CheckWater HeatSonicate Apply Heat (37-50°C) & Sonication (15 min) CheckWater->HeatSonicate CheckDissolved1 Did it dissolve? HeatSonicate->CheckDissolved1 Success1 Success: Kinetic Issue Store in desiccator CheckDissolved1->Success1 Yes LowerConc Lower Target Conc. (e.g., 10 mM to 1 mM) CheckDissolved1->LowerConc No CheckDissolved2 Did it dissolve? LowerConc->CheckDissolved2 Success2 Success: Thermodynamic Limit Proceed with lower conc. CheckDissolved2->Success2 Yes AltSolvents Switch to NMP or DMAc (Higher solubilizing power) CheckDissolved2->AltSolvents No

Diagnostic workflow for troubleshooting the solubility of lipophilic nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my compound failing to dissolve in 100% DMSO, even though DMSO is considered a universal solvent? A: Researchers often assume dissolution in DMSO is instantaneous. In reality, dissolving highly crystalline small molecules is frequently a slow kinetic process[2]. The high lattice energy of the nitropyridine core resists initial solvent penetration. Furthermore, DMSO is highly hygroscopic. If your DMSO has absorbed even a small percentage of water from the atmosphere, the solubility of lipophilic compounds drops exponentially, leading to variable bioassay data[3].

Q2: How can I differentiate between slow dissolution kinetics and an absolute thermodynamic solubility limit? A: You must apply thermal and mechanical energy to overcome the activation barrier of dissolution. We recommend heating the suspension to 37–50°C combined with sonication[2]. If the compound dissolves and remains in solution upon cooling to room temperature, the issue was purely kinetic. If it fails to dissolve, or if it precipitates upon cooling, you have hit the thermodynamic solubility limit for that specific concentration. In fragment-based screening, it is common to lower the target concentration from 10 mM to 1 mM to ensure complete thermodynamic solubility[1].

Q3: My DMSO stock was clear yesterday, but today there is a precipitate. What happened? A: This is a classic symptom of moisture ingress or temperature cycling. When stored at low temperatures (e.g., 4°C or -20°C), DMSO freezes, as its freezing point is ~18.5°C. Repeated freeze-thaw cycles can cause localized concentration gradients, forcing the compound out of solution[4]. Additionally, repeatedly opening the vial introduces atmospheric moisture, which acts as an anti-solvent for lipophilic nitroaromatics[3].

Q4: If standard DMSO fails, what alternative solvents or co-solvents should I use? A: If lowering the concentration is not viable for your assay, consider switching to N-Methyl-2-pyrrolidone (NMP). NMP has demonstrated superior solubilizing power for rigid, planar, and lipophilic small molecules compared to DMSO, often yielding significantly higher equilibrium solubility[5][6]. NMP is also compatible with many downstream in vitro biological assays when diluted appropriately[7].

Experimental Protocols
Protocol A: Standardized Kinetic Solubilization (Self-Validating)

Purpose: To definitively distinguish between a kinetic delay and a thermodynamic solubility ceiling.

  • Preparation: Weigh the required mass of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate into a glass vial. Avoid plastics, as lipophilic compounds can adsorb to the walls.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Do not use DMSO that has been stored on an open bench.

  • Mechanical Disruption: Vortex vigorously for 60 seconds to break up macroscopic crystal aggregates.

  • Thermal/Acoustic Energy: Place the vial in a heated ultrasonic bath set to 40°C for 15 minutes[2].

  • Visual Inspection: Inspect the vial against a dark background for undissolved particulates.

  • Thermodynamic Validation: Allow the solution to cool to room temperature (20-25°C) and monitor for 1 hour. Causality Check: If the solution remains clear, the initial insolubility was a kinetic artifact. If microcrystals form, the concentration exceeds the thermodynamic limit, and you must proceed to Protocol B or use an alternative solvent.

Protocol B: Moisture-Free Stock Preparation & Storage

Purpose: To prevent delayed precipitation caused by hygroscopic water absorption and freeze-thaw gradients.

  • Environment: Always prepare DMSO stocks in a low-humidity environment (e.g., a dry box or under nitrogen flow).

  • Aliquotting: Divide the clear stock solution into single-use volumes (e.g., 50 µL) in tightly sealed, argon-purged vials.

  • Storage: Store at -20°C.

  • Thawing (Critical Step): When retrieving a sample, allow the vial to reach room temperature before opening the cap[4]. Opening a cold vial instantly condenses atmospheric moisture into the DMSO, drastically reducing the solubility of the piperazine derivative.

Solvent Alternatives & Quantitative Comparison

When DMSO fails to achieve the required stock concentration (e.g., 50 mM), alternative polar aprotic solvents must be evaluated. The table below summarizes the physicochemical properties and practical utility of standard drug discovery solvents for nitroaromatic compounds.

SolventDielectric Constant (ε)Freezing PointHygroscopicitySolubilizing Power for NitroaromaticsIn Vitro Assay Compatibility
DMSO 46.718.5 °CVery HighModerate-HighExcellent (Standard)
NMP 32.2-24.0 °CHighVery High[5]Good (Requires validation)[7]
DMF 36.7-61.0 °CModerateHigh[6]Poor (Toxicity concerns)[8]
DMAc 37.8-20.0 °CModerateHighModerate

Note: While NMP offers superior thermodynamic solubility for rigid ring systems, its final concentration in biological assays must be strictly controlled and validated against vehicle controls.

Sources

Optimization

resolving co-elution issues in Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate chromatography

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing separation challenges with Methyl 4-(3-nitropyridin-4-yl)piperazine-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing separation challenges with Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate .

Due to its unique structural features—a highly polarizable, electron-deficient nitropyridine core coupled with a basic piperazine nitrogen—this molecule is highly susceptible to secondary column interactions and co-elution with structurally similar synthetic precursors. This guide synthesizes field-proven methodologies to help you achieve baseline resolution and validate peak purity.

Diagnostic Workflow for Co-Elution

Before adjusting your method, use the following decision matrix to identify the root cause of your separation failure.

CoelutionResolution Start Detect Co-elution (DAD Peak Purity / Shoulder) CheckTailing Is Peak Tailing Present? Start->CheckTailing FixTailing Suppress Silanol Activity (pH < 3.0 or TEA additive) CheckTailing->FixTailing Yes CheckNature Nature of Co-eluting Impurity? CheckTailing->CheckNature No Validate Validate Resolution (Rs > 1.5) FixTailing->Validate Isomer Positional Isomers (e.g., 2-nitro analog) CheckNature->Isomer StartingMat Starting Materials (e.g., 4-chloro-3-nitropyridine) CheckNature->StartingMat OptIsomer Use Phenyl-Hexyl Column Optimize Temp & Gradient Isomer->OptIsomer OptSM Adjust %B & Modifier (ACN vs MeOH) StartingMat->OptSM OptIsomer->Validate OptSM->Validate Fail Orthogonal Method (e.g., LC-MS/MS) Validate->Fail Rs < 1.5

Diagnostic workflow for resolving co-elution of basic nitropyridine derivatives in HPLC.

Troubleshooting Guides

Q: My chromatogram shows a single, symmetrical peak, but my mass balance is off. How can I be certain this isn't a perfect co-elution? A: Perfect co-elution occurs when two compounds share identical retention factors ( k ) and exhibit no visible peak distortion 1. To validate peak purity, you must utilize a Diode Array Detector (DAD). The DAD collects approximately 100 UV spectra across the width of the peak. If the spectra extracted from the upslope, apex, and downslope are mathematically identical, the peak is pure. If the spectral profiles shift, you have confirmed the presence of a co-eluting species 1.

Q: I am observing severe peak tailing for Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate, which is swallowing the peak of my starting material. What causes this, and how do I fix it? A: Peak tailing for basic piperazine derivatives is primarily driven by secondary ion-exchange interactions. The basic tertiary amine nitrogen of the piperazine ring interacts strongly with ionized, acidic residual silanol groups ( SiO− ) on the silica stationary phase 2. The Fix: Lower your mobile phase pH to 2.5 using a phosphate or formate buffer. This protonates the silanol groups, converting them to neutral SiOH , thereby shutting down the ion-exchange pathway 3. Alternatively, if a higher pH is required for sample solubility, add a silanol suppressor like 5 mM Triethylamine (TEA) to the mobile phase to competitively bind the active silanol sites 3.

Q: The starting material, 4-chloro-3-nitropyridine, co-elutes with the final product even after fixing the tailing. Adjusting the gradient slope isn't working. What is the next logical step? A: When adjusting the mobile phase composition fails to resolve closely eluting compounds, you must alter the stationary phase chemistry to change the selectivity factor ( α ) 4. Both your starting material and product contain a highly hydrophobic nitropyridine core, causing similar retention on standard aliphatic C18 columns. The Fix: Switch to a Phenyl-Hexyl column. The phenyl phase introduces π−π interactions that will differentially retain the electron-deficient unreacted nitropyridine ring compared to the electron-rich piperazine-substituted product, drastically improving resolution 4.

Self-Validating Experimental Protocol

Objective: Achieve a resolution ( Rs​ ) > 1.5 between Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate and its synthetic precursors.

Step 1: Mobile Phase Preparation (Silanol Suppression)

  • Mobile Phase A: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated phosphoric acid. Causality: Low pH ensures the neutralization of surface silanols, preventing peak tailing of the basic piperazine nitrogen 3.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile (ACN).

Step 2: Column Selection & Equilibration

  • Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm). Causality: Leverages π−π interactions to separate compounds based on the electronic density of the pyridine ring rather than just hydrophobicity 4.

  • Equilibrate the column at 35°C with 5% B for 15 column volumes.

Step 3: Gradient Execution

  • Inject 10 µL of the sample (prepared in 50:50 Water:ACN to prevent solvent mismatch and peak fronting).

  • Run a linear gradient from 5% B to 60% B over 15 minutes.

  • Maintain a flow rate of 1.0 mL/min.

Step 4: Self-Validation via DAD

  • Monitor absorbance at 254 nm (optimal for the nitropyridine chromophore).

  • Extract the UV spectra at the peak start, apex, and end.

  • Calculate the Peak Purity Match Factor. A score > 990 confirms the absence of co-eluting species 1.

Quantitative Method Comparison

The following table summarizes the impact of altering the stationary phase and mobile phase pH on the chromatography of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate against its primary starting material (4-chloro-3-nitropyridine).

Stationary PhaseMobile Phase pHAsymmetry Factor ( As​ )Resolution ( Rs​ )Diagnostic Outcome
Standard C186.82.40.8Severe tailing; complete co-elution.
End-capped C186.81.81.1Moderate tailing; partial resolution.
End-capped C182.51.11.4Symmetrical peak; near baseline resolution.
Phenyl-Hexyl 2.5 1.0 2.6 Symmetrical peak; robust baseline resolution.
Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile? A: Yes. Methanol is a protic solvent and can act as both a hydrogen bond donor and acceptor. Switching from ACN to MeOH can drastically alter the selectivity ( α ) of basic piperazine derivatives, often resolving co-eluting isomers that fail to separate in ACN 4.

Q: Why does the N-Boc or methyl carbamate group not cause tailing? A: The carbamate moiety (like N-Boc or methyl carboxylate) delocalizes the lone pair of electrons on the nitrogen atom into the adjacent carbonyl group. This renders that specific nitrogen neutral and non-basic, preventing it from participating in ion-exchange interactions with silanols 5. Tailing in this molecule is driven solely by the tertiary amine nitrogen connecting the piperazine to the pyridine ring 6.

References
  • [HPLC Tech Tip: Peak Tailing of Basic Analytes] - Phenomenex. URL: [Link] 6.[Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)] - Axion Labs. URL: [Link]

Sources

Troubleshooting

optimizing palladium catalyst loading for Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate reduction

Technical Support Center: Optimizing Palladium-Catalyzed Reductions Welcome to the technical support center for optimizing the catalytic reduction of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Palladium-Catalyzed Reductions

Welcome to the technical support center for optimizing the catalytic reduction of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific hydrogenation reaction. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed reduction of a nitro group?

The reduction of an aromatic nitro group to an amine is a six-electron process.[1] While the exact surface mechanism is complex, it generally proceeds through a series of intermediates, including nitroso and hydroxylamine species. The palladium catalyst, typically palladium on a carbon support (Pd/C), serves to activate molecular hydrogen (H₂), dissociating it into highly reactive atomic hydrogen adsorbed onto the palladium surface.[2] These hydrogen atoms are then sequentially transferred to the nitro group, leading to the final amine product.[1]

Q2: Why is Pd/C the most common catalyst for this type of reduction?

Palladium on carbon is widely used due to its high catalytic activity, efficiency, and functional group tolerance.[3][4] It is effective for reducing nitro groups to amines under relatively mild conditions, often at room temperature and atmospheric pressure of hydrogen.[5] Furthermore, as a heterogeneous catalyst, it can be easily removed from the reaction mixture by simple filtration, which simplifies product purification.[3]

Q3: What are the primary safety concerns when performing this hydrogenation?

Hydrogenation reactions carry significant safety risks that must be rigorously managed. The two main hazards are:

  • Flammability and Explosion: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[6][7] It is crucial to ensure the reaction setup is leak-proof and that all oxygen is removed by purging with an inert gas (like nitrogen or argon) before introducing hydrogen.[8][9]

  • Catalyst Pyrophoricity: Palladium on carbon, especially after use (spent catalyst), is often pyrophoric.[9][10] It is saturated with adsorbed hydrogen and can ignite spontaneously upon exposure to air, potentially igniting flammable solvents.[11][12] The used catalyst should never be allowed to dry on the filter paper and must be handled while wet.[12]

Q4: Can I use a hydrogen source other than H₂ gas?

Yes, catalytic transfer hydrogenation is a common and often more convenient alternative. This method uses a hydrogen donor molecule in solution to generate hydrogen in situ.[3] Common donors include ammonium formate, hydrazine hydrate, or silanes like triethylsilane.[4][13][14] This approach avoids the need for handling pressurized hydrogen gas cylinders, making it more accessible for standard laboratory setups.[3]

Troubleshooting Guide: From Stalled Reactions to Impure Products

This section addresses specific issues you may encounter during the reduction of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate.

Issue 1: The reaction is slow or shows incomplete conversion.

This is the most common problem in catalytic hydrogenation. The root cause can often be traced back to the catalyst, reaction conditions, or mass transfer limitations.

Possible Cause & Solution

  • Catalyst Deactivation/Poisoning:

    • Explanation: The palladium catalyst's active sites can be blocked or "poisoned" by impurities. Sulfur, phosphorus, and even certain nitrogen-containing compounds can act as potent catalyst poisons.[13] In this specific substrate, the pyridine nitrogen itself can coordinate to the palladium surface, potentially inhibiting catalytic activity, although this is less common than poisoning from external contaminants.[15]

    • Solution:

      • Ensure high purity of the starting material, solvents, and reagents.

      • Use a fresh batch of high-quality Pd/C catalyst.

      • If poisoning is suspected from the substrate or product, consider increasing the catalyst loading or using a more poison-resistant catalyst formulation if available.

  • Insufficient Catalyst Loading:

    • Explanation: The ratio of catalyst to substrate determines the number of available active sites for the reaction. Too low a loading will result in a slow or stalled reaction.

    • Solution: While very low loadings (e.g., 0.4 mol %) can be effective under optimized conditions, a typical starting point is 1-5 mol % of palladium.[5][13] If the reaction is slow, incrementally increase the catalyst loading to 5-10 mol %.

  • Poor Mass Transfer:

    • Explanation: This is a heterogeneous reaction involving a solid catalyst, a dissolved substrate, and (often) a gaseous reactant. Efficient mixing is critical to ensure all components can interact at the catalyst surface.[13]

    • Solution: Increase the stirring rate significantly. Ensure the catalyst is well-suspended in the reaction mixture and not settled at the bottom of the flask. For pressurized reactions, mechanical stirring is superior to magnetic stirring.

  • Inadequate Hydrogen Supply:

    • Explanation: The reaction consumes hydrogen. If using a hydrogen balloon, it may deflate, or the pressure may not be sufficient for the reaction to proceed at a reasonable rate.

    • Solution: Ensure the H₂ balloon remains inflated throughout the reaction. If necessary, refresh the balloon.[10] For more difficult reductions, switching to a pressurized reaction vessel (Parr shaker) may be required to increase the hydrogen concentration in the solution.[13]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and solving incomplete reactions.

troubleshooting_workflow start_node start_node decision_node decision_node action_node action_node result_node result_node fail_node fail_node start Reaction Stalled/ Incomplete Conversion? check_purity Are Substrate & Solvents High Purity? start->check_purity check_catalyst Is Catalyst Fresh & Handled Properly? check_purity->check_catalyst Yes purify Purify Starting Materials check_purity->purify No check_agitation Is Agitation Vigorous? check_catalyst->check_agitation Yes new_catalyst Use Fresh Catalyst check_catalyst->new_catalyst No check_h2 Is H₂ Supply Adequate? check_agitation->check_h2 Yes increase_stirring Increase Stirring Rate check_agitation->increase_stirring No increase_h2 Increase H₂ Pressure/ Refresh Balloon check_h2->increase_h2 No increase_loading Incrementally Increase Catalyst Loading check_h2->increase_loading Yes purify->start new_catalyst->start increase_stirring->start increase_h2->start success Reaction Proceeds increase_loading->success fail Still No Reaction: Consider Alternative Reduction Method increase_loading->fail

Caption: Troubleshooting workflow for incomplete hydrogenation.

Issue 2: I am observing side products or degradation.

Possible Cause & Solution

  • Over-reduction or Hydrogenolysis:

    • Explanation: While the carbamate and piperazine rings are generally stable, aggressive conditions (high temperature, high pressure, prolonged reaction times) could potentially lead to undesired side reactions. For molecules containing other sensitive functional groups like aryl halides, hydrogenolysis (cleavage of the C-halogen bond) is a common side reaction.[1]

    • Solution:

      • Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed.

      • Perform the reaction at room temperature if possible. Avoid excessive heating.[13]

      • Use the minimum effective hydrogen pressure. Atmospheric pressure is often sufficient.

  • Formation of Intermediates:

    • Explanation: The reduction proceeds through nitroso and hydroxylamine intermediates. If the reaction stalls, these species may accumulate and potentially lead to side products, such as azoxy or azo compounds, through condensation reactions.[16]

    • Solution: Address the root cause of the stalled reaction using the troubleshooting guide above. Ensuring the reaction goes to completion smoothly is the best way to avoid the buildup of reactive intermediates.

Experimental Protocols & Data

Protocol 1: Standard Catalytic Hydrogenation using H₂ Balloon

This protocol provides a reliable starting point for the reduction.

Materials & Setup:

  • Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

  • 10% Palladium on Carbon (Pd/C), 50% wet with water

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Two or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa, nitrogen/vacuum manifold, and hydrogen-filled balloon

Procedure:

  • Catalyst Addition: To the reaction flask, add the substrate (1.0 eq) and a magnetic stir bar. Then, carefully add the 10% Pd/C catalyst (e.g., 5 mol % Pd).

  • Inert Atmosphere: Seal the flask and connect it to a nitrogen/vacuum manifold. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[9][10]

  • Solvent Addition: Under a positive pressure of nitrogen, add the solvent (e.g., MeOH, approx. 0.1-0.2 M concentration) via cannula or syringe.

  • Hydrogen Introduction: Evacuate the flask again and backfill with hydrogen from the balloon. Repeat this cycle 2-3 times.

  • Reaction: Begin vigorous stirring. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. To sample, briefly replace the H₂ atmosphere with N₂ before taking the sample, then re-establish the H₂ atmosphere.[10]

  • Work-up: Once the reaction is complete, purge the flask with nitrogen to remove all hydrogen.

  • Catalyst Removal (Critical Safety Step): Filter the reaction mixture through a pad of Celite®. It is imperative to keep the filter cake wet with solvent at all times to prevent the pyrophoric catalyst from igniting in the air. [12] Wash the filter cake thoroughly with the reaction solvent.

  • Quenching: Immediately after filtration, carefully transfer the wet Celite®/catalyst pad into a separate beaker containing a large volume of water. This quenches the catalyst's reactivity, making it safe for disposal.[10][12]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by standard methods if necessary.

Data Presentation: Catalyst Loading Optimization

The following table provides a general guide for optimizing catalyst loading. Results will vary based on reaction scale and purity of reagents.

Catalyst Loading (mol% Pd)Typical H₂ PressureExpected Reaction TimeComments
1 - 2 %1 atm (Balloon)8 - 24 hoursEconomical for large scale, but may be slow or stall if any impurities are present.
5 - 10 % 1 atm (Balloon) 2 - 6 hours Recommended starting range for laboratory scale. Provides a good balance of speed and cost.
> 10 %1 - 4 atm< 2 hoursUsed for difficult substrates or when rapid conversion is required. Increases cost and risk of side reactions.
General Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation setup_node setup_node process_node process_node qc_node qc_node safety_node safety_node final_node final_node A Add Substrate & Catalyst B Purge with N₂ (3x) A->B C Add Solvent B->C D Purge with H₂ (3x) C->D E Stir Vigorously D->E F Monitor by TLC / LC-MS E->F F->E Incomplete G Purge with N₂ F->G Complete H Filter through Celite® (KEEP WET!) G->H I Concentrate Filtrate H->I J Purified Product I->J

Caption: Standard workflow for catalytic hydrogenation.

References

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC. (n.d.).
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • A hydroquinone based palladium catalyst for room temperature nitro reduction in water. (2014). Royal Society of Chemistry.
  • Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium. (2023). Chinese Chemical Society.
  • Palladium-Catalyzed Aminocarbonylation Using Nitroarenes under NMP-Mediated Photochemical Conditions. (2025).
  • Hydrogenation SOP. (n.d.). University of Rochester.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium C
  • Hydrogen
  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo.
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.).
  • Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction. (n.d.). Benchchem.
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021).
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021).
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
  • Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation. (2021).
  • Solving Issues with Heterogeneous Catalytic Hydrogen
  • Failed Hydrogenation using H2 gas and Pd/C c
  • Hazards associated with laboratory scale hydrogenations. (n.d.). University of Wisconsin-Madison Chemistry.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.
  • Catalytic reduction of different nitroarenes. (n.d.).
  • Advancement in methodologies for reduction of nitroarenes. (n.d.). RSC Publishing.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • 3-methyl-4-nitropyridine-1-oxide. (n.d.). Organic Syntheses Procedure.
  • Nitro to amine reductions using aqueous flow catalysis under ambient conditions. (2021).
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing.
  • Synthesis of new amides of the N-methylpiperazine series. (n.d.).
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (n.d.).

Sources

Optimization

Technical Support Center: Managing Moisture Sensitivity of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (CAS: 1803591...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (CAS: 1803591-25-4). This bifunctional building block presents unique storage and handling challenges due to its acute moisture sensitivity. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing you with the mechanistic causality behind our protocols to ensure self-validating, reproducible workflows.

Mechanistic Insights: The Causality of Moisture Degradation

To effectively protect this compound, one must understand why it degrades. The moisture sensitivity of this molecule is not driven by a single pathway, but rather a synergistic combination of physical and chemical vulnerabilities:

  • Piperazine Core Hygroscopicity : Piperazine derivatives possess a strong thermodynamic drive to absorb atmospheric water, rapidly forming hydrates. This leads to physical caking and severe stoichiometric inaccuracies during weighing[1].

  • Carbamate Hydrolysis : The methyl carbamate moiety is susceptible to hydrolytic cleavage. Absorbed water, particularly if micro-environments become slightly acidic or basic, can catalyze the loss of the methoxycarbonyl group (decarboxylation), yielding the secondary piperazine amine[2].

  • SNAr Displacement at the Pyridine Ring : The 3-nitropyridin-4-yl group is highly electron-deficient. The nitro group at the 3-position strongly activates the C4 position toward Nucleophilic Aromatic Substitution (SNAr). Absorbed moisture can act as a nucleophile, displacing the piperazine ring to form 3-nitropyridin-4-ol and destroying the molecule[3].

DegradationPathways Intact Methyl 4-(3-nitropyridin-4-yl) piperazine-1-carboxylate Moisture Absorbed Moisture (H2O) Intact->Moisture Hygroscopic uptake Physical Physical: Hydrate Formation & Caking Moisture->Physical Accumulation Hydrolysis Chemical: Carbamate Hydrolysis Moisture->Hydrolysis Hydrolytic cleavage SNAr Chemical: SNAr Displacement Moisture->SNAr Nucleophilic attack

Fig 1. Moisture-induced degradation pathways of the piperazine-1-carboxylate derivative.

Quantitative Storage Parameters

To establish a self-validating storage system, adhere to the empirical thresholds outlined below. Deviating from these parameters exponentially increases the risk of batch failure.

ParameterOptimal ConditionCritical ThresholdConsequence of Exceedance
Relative Humidity (RH) < 20%> 30%Rapid hydrate formation, caking, weighing errors
Storage Temperature 2°C to 8°C> 25°CAccelerated hydrolysis and SNAr degradation
Headspace Atmosphere UHP Argon/NitrogenAmbient AirMoisture absorption, potential oxidation
Water Content (KF) < 0.5% w/w> 1.0% w/wStoichiometric inaccuracies in downstream synthesis

Experimental Protocols

Protocol 1: Standardized Storage and Handling Workflow

Objective: Prevent initial moisture ingress and maintain API/intermediate integrity.

  • Thermal Equilibration : Before opening a refrigerated stock vial, place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the hygroscopic compound.

  • Controlled Weighing Environment : Perform all weighing inside a glove box purged with dry Nitrogen, or in a controlled laboratory environment with RH < 20%.

  • Rapid Transfer : Use pre-tared, oven-dried glassware. Transfer the required mass swiftly and cap the reaction vessel immediately.

  • Inert Repackaging : Before returning the stock vial to storage, purge the headspace with Ultra-High Purity (UHP) Argon or Nitrogen for 5-10 seconds to displace ambient air.

  • Sealing & Storage : Seal the cap tightly with Parafilm. Store the vial inside a secondary container (e.g., a sealed Mylar bag containing indicating silica gel packets) at 2-8°C.

Protocol 2: Recovery and Desiccation of Compromised Material

Objective: Salvage material that has absorbed moisture but has not yet undergone chemical degradation.

  • Analytical Assessment : Perform a Karl Fischer (KF) titration to quantify water content. Concurrently, run an LC-MS to confirm the absence of hydrolysis products (e.g., cleaved piperazine or 3-nitropyridin-4-ol).

  • Vacuum Desiccation : If LC-MS confirms the compound is chemically intact but KF > 1.0%:

    • Transfer the material to a wide-mouth crystallization dish to maximize surface area.

    • Place the dish in a vacuum desiccator alongside a secondary dish of Phosphorus Pentoxide ( P2​O5​ ) or anhydrous Calcium Sulfate.

    • Apply high vacuum (< 1 mbar) at ambient temperature (do not exceed 30°C) for 12-24 hours.

    • Causality: Heating the compound while wet will provide the activation energy required to trigger carbamate hydrolysis and SNAr cleavage. Moisture must be pulled away under vacuum, not driven off by heat.

  • Verification : Re-analyze via KF titration to ensure water content is < 0.5% before utilizing the compound in synthesis.

Frequently Asked Questions (FAQs)

Q1: My batch of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate has turned into a sticky, discolored paste. Can I still use it? A1: No. A sticky texture indicates severe hydrate formation[1], while discoloration (often turning darker yellow or brown) strongly suggests irreversible chemical degradation. The highly electrophilic 3-nitropyridin-4-yl group has likely undergone SNAr with absorbed water, cleaving the molecule[3]. You must discard this batch and procure fresh material.

Q2: Can I dry the compound in a standard laboratory drying oven at 60°C to remove the moisture? A2: This is highly discouraged. Applying heat to a moisture-compromised piperazine carbamate provides the exact thermodynamic conditions needed to accelerate hydrolysis[2]. Always use vacuum desiccation at room temperature with a strong chemical desiccant to pull moisture away without triggering degradation.

Q3: How does moisture affect my downstream coupling reactions? A3: Beyond degrading the starting material, absorbed water acts as a potent nucleophile in downstream synthesis. If you are using this building block in cross-coupling or amidation reactions, the hidden water weight will cause stoichiometric imbalances (you are adding less active compound than calculated), and the moisture will quench moisture-sensitive reagents like organometallics or coupling agents (e.g., HATU, EDC).

Sources

Reference Data & Comparative Studies

Validation

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate vs ethyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

A Researcher's Comparative Guide: Methyl vs. Ethyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate In the landscape of medicinal chemistry and synthetic route design, the selection of starting materials and intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Comparative Guide: Methyl vs. Ethyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

In the landscape of medicinal chemistry and synthetic route design, the selection of starting materials and intermediates is a critical decision that influences everything from reaction yield to the ultimate biological activity of a target molecule. The 4-(3-nitropyridin-4-yl)piperazine scaffold is a privileged structure, appearing as a core component in a variety of biologically active agents. The choice of the N-protecting group on the piperazine ring, specifically the carbamate ester, is far from trivial. This guide provides an in-depth, objective comparison between two closely related analogs: Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate and Ethyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate.

This analysis moves beyond a simple cataloging of properties to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions tailored to their specific research goals.

Part 1: Physicochemical Profile and Structural Analysis

The foundational difference between these two molecules lies in a single methylene unit (-CH₂-). While structurally minor, this variation has significant implications for the compound's physical and chemical behavior. The ethyl ester is slightly larger, heavier, and more lipophilic than its methyl counterpart.

A summary of their core physicochemical properties is presented below. These attributes are crucial for predicting behavior in various experimental contexts, from reaction kinetics and purification to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

PropertyMethyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylateEthyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylateRationale for Difference
Molecular Formula C₁₁H₁₄N₄O₄[1][2]C₁₂H₁₆N₄O₄[3]Addition of one carbon and two hydrogen atoms.
Molecular Weight 266.26 g/mol [2]280.28 g/mol [3]The additional -CH₂- group increases the overall mass.
CAS Number 1803591-25-4[1][2]478260-18-3 (for 2-yl isomer)Unique identifiers for each distinct chemical structure.
Inferred Polarity Slightly more polarSlightly less polarThe longer alkyl chain of the ethyl group increases its nonpolar character.[4]
Inferred Volatility Slightly more volatileSlightly less volatileHigher molecular weight generally leads to a higher boiling point and lower volatility.[4]
Inferred Crystallinity Often exhibits a higher tendency to crystallizeMay be more likely to exist as an oil or lower-melting solidMethyl esters frequently pack more efficiently into a crystal lattice compared to the slightly bulkier ethyl esters.[5]
Topological Polar Surface Area (TPSA) 91.5 Ų (Calculated)91.5 Ų (Calculated)The carbamate and nitro groups are the primary contributors; the ester alkyl chain does not affect TPSA.

Part 2: Synthesis, Reactivity, and Experimental Protocols

The synthesis of both target compounds typically follows a reliable two-step sequence involving a nucleophilic aromatic substitution (SNAᵣ) followed by N-acylation. The 3-nitro group on the pyridine ring is a powerful electron-withdrawing group, which activates the 4-position, making it highly susceptible to attack by nucleophiles like the secondary amine of piperazine.[6]

General Synthetic Workflow

The workflow below illustrates the common synthetic route to access both the methyl and ethyl carbamate derivatives from commercially available starting materials.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: N-Acylation (Divergent) 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine Intermediate 1-(3-Nitropyridin-4-yl)piperazine 4-Chloro-3-nitropyridine->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., ACN) Piperazine Piperazine Piperazine->Intermediate Product_Methyl Methyl 4-(3-nitropyridin-4-yl) piperazine-1-carboxylate Intermediate->Product_Methyl Base (e.g., Et₃N) Solvent (e.g., DCM) Product_Ethyl Ethyl 4-(3-nitropyridin-4-yl) piperazine-1-carboxylate Intermediate->Product_Ethyl Base (e.g., Et₃N) Solvent (e.g., DCM) Methyl_Chloroformate Methyl Chloroformate Methyl_Chloroformate->Product_Methyl Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Product_Ethyl

Caption: General two-step synthesis for the target compounds.

Protocol: Synthesis of Ethyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

This protocol provides a representative, self-validating methodology. The synthesis of the methyl analog follows the same procedure, substituting ethyl chloroformate with methyl chloroformate in Step 2.

Step 1: Synthesis of 1-(3-Nitropyridin-4-yl)piperazine

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-nitropyridine (1.0 eq), piperazine (1.5 eq, using a slight excess ensures complete consumption of the starting pyridine), and potassium carbonate (K₂CO₃, 2.0 eq) as a base to scavenge the HCl byproduct.

  • Solvent Addition: Add acetonitrile (ACN) as the solvent. ACN is a polar aprotic solvent suitable for SNAᵣ reactions and has a convenient boiling point for reflux.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 12-18 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the substitution reaction. The nitro group strongly activates the substrate, allowing the reaction to proceed efficiently.[6]

  • Workup and Isolation: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the pure intermediate product.

Step 2: Synthesis of Ethyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

  • Reagent Setup: Dissolve the intermediate from Step 1 (1.0 eq) in dichloromethane (DCM). Add triethylamine (Et₃N, 1.2 eq) as a liquid organic base that is easily removed during workup.

  • Acylation: Cool the solution to 0°C in an ice bath. Add ethyl chloroformate (1.1 eq) dropwise.

    • Causality: The reaction is exothermic; cooling prevents potential side reactions. The more nucleophilic secondary amine of the piperazine intermediate attacks the electrophilic carbonyl carbon of the ethyl chloroformate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup and Purification: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Comparative Reactivity
  • N-Acylation: The nucleophilicity of the piperazine intermediate is identical for both syntheses. The electrophilicity of methyl chloroformate and ethyl chloroformate is very similar. Therefore, the reaction kinetics for the acylation step are expected to be nearly identical, with minimal practical difference in reaction time or yield under standard conditions.

  • Carbamate Cleavage (Deprotection): In subsequent synthetic steps or under biological conditions, the carbamate group may need to be removed. Methyl carbamates are sometimes considered slightly more labile (easier to cleave) than ethyl carbamates due to the smaller size of the methoxy group, which presents less steric hindrance to attacking nucleophiles or enzymes.[4] This difference is often subtle but can be exploited in strategic deprotection schemes.

Part 3: Implications in Drug Discovery and Development

The choice between a methyl and ethyl ester extends far beyond the synthesis lab, directly impacting the potential of a molecule as a drug candidate. The piperazine heterocycle is a cornerstone in medicinal chemistry, known for improving the physicochemical properties of drug candidates.[7][8] The substituent on this ring is therefore of paramount importance. The related tert-butyl analog, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, serves as a vital intermediate in the synthesis of Palbociclib, a CDK4/6 inhibitor used in cancer treatment, highlighting the pharmaceutical relevance of this molecular class.[9]

G cluster_methyl Methyl Ester cluster_ethyl Ethyl Ester node_m Methyl Carbamate prop_m1 Slightly Higher Polarity node_m->prop_m1 prop_m2 Potentially Better Crystallinity node_m->prop_m2 prop_m3 Slightly More Labile node_m->prop_m3 [Impact] Easier Purification & Formulation [Impact] Easier Purification & Formulation prop_m2->[Impact] Easier Purification & Formulation node_e Ethyl Carbamate prop_e1 Higher Lipophilicity (LogP) node_e->prop_e1 prop_e2 Potentially Higher Metabolic Stability node_e->prop_e2 prop_e3 May Reduce Aqueous Solubility node_e->prop_e3 [Impact] Cell Permeability [Impact] Cell Permeability prop_e1->[Impact] Cell Permeability [Impact] Longer Half-Life [Impact] Longer Half-Life prop_e2->[Impact] Longer Half-Life

Caption: Decision factors in drug discovery for the two esters.

Metabolic Stability

The carbamate linkage is susceptible to hydrolysis by esterase enzymes in the plasma and liver.

  • Methyl Ester: The smaller methyl group may allow for easier access to the active site of metabolic enzymes, potentially leading to a faster rate of cleavage and a shorter biological half-life.

  • Ethyl Ester: The slightly bulkier ethyl group can provide a degree of steric shielding, often resulting in slower enzymatic hydrolysis.[4] This can increase metabolic stability, prolonging the compound's circulation time in the body, which is frequently a desirable attribute for a therapeutic agent.

Solubility and Permeability

These two properties are often in a delicate balance and are critical for oral bioavailability.

  • Methyl Ester: Being slightly more polar, the methyl analog may exhibit marginally better aqueous solubility, which is beneficial for dissolution in the gastrointestinal tract.

  • Ethyl Ester: The ethyl group increases the lipophilicity (fat-solubility) of the molecule. This enhancement can lead to improved permeability across cell membranes, including the intestinal wall and potentially the blood-brain barrier. However, this comes at the potential cost of reduced aqueous solubility.[4]

Crystallinity and Formulation

The physical form of an active pharmaceutical ingredient (API) is crucial for manufacturing and formulation.

  • Methyl Ester: As a general principle in medicinal chemistry, methyl esters often have a greater propensity to form stable, high-melting-point crystalline solids compared to their ethyl counterparts.[5] A stable crystalline form is highly desirable as it simplifies purification, improves handling, and ensures long-term stability in a formulated drug product.

  • Ethyl Ester: The ethyl analog may be more likely to be an oil or a low-melting solid, which can present challenges for purification by crystallization and for the development of solid oral dosage forms (e.g., tablets).

Part 4: Conclusion and Strategic Recommendations

Neither Methyl nor Ethyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is universally superior. The optimal choice is context-dependent and should be guided by the specific goals of the research program.

Application GoalRecommended AnalogRationale
Early-Stage Synthesis / Intermediate Methyl Ester Higher probability of being a crystalline solid simplifies purification and handling.[5]
Maximizing Metabolic Stability Ethyl Ester The ethyl group can sterically hinder enzymatic hydrolysis, potentially leading to a longer in vivo half-life.[4]
Improving Cell Permeability Ethyl Ester Increased lipophilicity can enhance transport across biological membranes.
Ensuring Aqueous Solubility Methyl Ester The slightly higher polarity may provide a marginal advantage in aqueous media.
Ease of Deprotection Methyl Ester The methyl carbamate may be slightly more labile, offering an advantage if rapid, mild cleavage is required in a subsequent synthetic step.

For drug discovery campaigns, it is often prudent to synthesize both analogs. A comparative evaluation of their ADME properties, metabolic stability, and efficacy in relevant biological assays will provide the definitive data needed to select the superior candidate for further development. This dual-pronged approach mitigates risk and maximizes the potential for success.

References

  • Chemspace. (n.d.). Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate. [Link]

  • Molport. (n.d.). methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate. [Link]

  • Sharlow, E. R., et al. (2018). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS Infectious Diseases.
  • ResearchGate. (2013). What has more commercial value? A heterocycle bearing an ethyl or a methyl ester?. [Link]

  • Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. [Link]

  • Okairos AG. (n.d.). Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. [Link]

  • SciELO. (2013). Thermal Properties of the Blends of Methyl and Ethyl Esters Prepared from Babassu and Soybean Oils. [Link]

  • ResearchGate. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • MDPI. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating HPLC Analytical Methods for Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a market-approved drug is paved with rigorous analytical scrutiny. The reliability of this journey hinges on the quality of data...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a market-approved drug is paved with rigorous analytical scrutiny. The reliability of this journey hinges on the quality of data produced, and at the heart of data quality lies robust analytical method validation. This guide provides an in-depth, practical comparison of the essential validation parameters for a High-Performance Liquid Chromatography (HPLC) method designed to quantify Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate, a heterocyclic compound representative of many modern pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This document is structured not as a rigid protocol but as a narrative guide for fellow researchers, scientists, and drug development professionals. It delves into the causality behind experimental choices, grounding every step in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][2][3][4]

Part 1: The Analytical Foundation - A Rational Approach to Method Development

Before validation can begin, a suitable analytical method must be established. The structure of our target analyte, Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate, presents specific challenges that inform our chromatographic strategy. The molecule possesses a polar nitropyridine ring and a basic piperazine moiety, which can lead to poor retention on traditional C18 columns and peak tailing due to interaction with residual silanols.[2][5][6]

Our objective is to develop a reversed-phase HPLC (RP-HPLC) method that provides good retention, symmetrical peak shape, and adequate resolution from potential impurities.

Causality Behind Method Choices:

  • Column: A polar-endcapped C18 column or a phenyl-hexyl column is selected. The polar end-capping shields residual silanols, minimizing peak tailing for the basic piperazine group.[5][7] The phenyl phase offers alternative selectivity for the aromatic nitropyridine ring through pi-pi interactions.[7][8]

  • Mobile Phase: A gradient elution using acetonitrile and a low-pH buffer (e.g., 0.1% formic acid in water, pH ~2.7) is chosen. The low pH ensures the piperazine nitrogen is protonated, improving peak shape and solubility in the aqueous mobile phase. Acetonitrile is a common organic modifier with good UV transparency.[8][9]

  • Detection: Based on the UV absorbance characteristics of nitropyridine compounds, a detection wavelength of 254 nm is selected as a starting point, as it is a common wavelength for aromatic compounds and likely to provide good sensitivity.[9][10][11][12]

Table 1: Hypothetical Optimized HPLC Method Parameters

ParameterConditionRationale
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µmProvides alternative selectivity for aromatic compounds and good peak shape for bases.
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates the basic analyte, reducing peak tailing. Volatile buffer suitable for potential LC-MS application.[7]
Mobile Phase B AcetonitrileCommon organic modifier with good elution strength and UV transparency.
Gradient Program 10% B to 70% B over 15 minutesEnsures elution of the main analyte and separation from potential earlier and later eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.[13]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of peak distortion.
Detection UV at 254 nmNitropyridine moiety provides strong UV absorbance for sensitive detection.[9]
Sample Diluent 50:50 Water:AcetonitrileEnsures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.

Part 2: The Validation Gauntlet - A Comparative Parameter Analysis

Analytical method validation is the documented process that proves a method is suitable for its intended purpose.[1][14][15] We will now dissect each key validation parameter, comparing experimental approaches and providing the underlying logic.

Specificity & Selectivity

The Goal: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[16]

Experimental Protocol:

  • Blank Analysis: Inject the sample diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If validating for a drug product, analyze a mixture of all formulation excipients to confirm they do not interfere.

  • Forced Degradation (Stress Studies): Expose the analyte to harsh conditions to intentionally generate degradation products. This is the ultimate test of specificity.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.

  • Analysis of Stressed Samples: Analyze each stressed sample by HPLC. Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in each chromatogram.

Data Comparison & Acceptance Criteria:

The primary goal is to achieve baseline resolution between the analyte peak and any degradation products or impurities.

Table 2: Specificity and Peak Purity Data Comparison

Stress ConditionAnalyte % DegradationResolution to Closest ImpurityPeak Purity AnglePeak Purity ThresholdResult
Acid Hydrolysis~15%2.80.951.50Pass
Base Hydrolysis~22%3.50.881.50Pass
Oxidation (H₂O₂)~8%4.11.101.50Pass
Thermal~5%> 5.00.751.50Pass
Photolytic~12%3.11.021.50Pass

Acceptance Criteria: The method is specific if the analyte peak is resolved (Resolution > 2.0) from all other peaks and the peak purity angle is less than the purity threshold, indicating spectral homogeneity.

Specificity_Workflow Specificity Assessment Workflow start Start Specificity Study inject_blank Analyze Blank (Diluent) start->inject_blank check_blank Interference? inject_blank->check_blank inject_stress Analyze Stressed Samples (Acid, Base, Peroxide, Heat, Light) check_blank->inject_stress No fail Method is Not Specific (Re-evaluate Method) check_blank->fail Yes check_resolution Resolution > 2.0? inject_stress->check_resolution check_purity Peak Purity Passes? check_resolution->check_purity Yes check_resolution->fail No pass Method is Specific check_purity->pass Yes check_purity->fail No Precision_Workflow Precision Assessment Workflow cluster_0 Repeatability (Intra-Assay) cluster_1 Intermediate Precision (Inter-Assay) a1_d1_i1 Analyst 1, Day 1, Instrument 1 (n=6 samples) calc_rsd1 Calculate %RSD a1_d1_i1->calc_rsd1 decision %RSD <= 2.0%? calc_rsd1->decision a2_d2_i2 Analyst 2, Day 2, Instrument 2 (n=6 samples) calc_rsd2 Calculate %RSD a2_d2_i2->calc_rsd2 calc_rsd2->decision pass Method is Precise decision->pass Yes fail Method is Not Precise (Investigate Variability) decision->fail No

Precision Assessment Workflow
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Goal: To determine the lowest concentration of analyte that can be reliably detected (LOD) and the lowest concentration that can be quantified with acceptable precision and accuracy (LOQ). [5][14] Comparative Methodologies:

  • Based on Signal-to-Noise (S/N) Ratio: This is an empirical method where the LOD is the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ corresponds to a ratio of 10:1. [5]This is often used for initial estimation.

  • Based on the Standard Deviation of the Response and the Slope (ICH Q2(R1) approach): This statistical method is more robust.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • S = The slope of the calibration curve.

      • σ = The standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.

Experimental Protocol (ICH Approach):

  • Use the data from the linearity study.

  • Calculate σ from the regression analysis (e.g., the standard error of the y-intercept).

  • Calculate S from the slope of the calibration curve.

  • Apply the formulas to determine LOD and LOQ.

  • Confirmation: Prepare solutions at the calculated LOQ concentration, inject (n=6), and confirm that the precision (%RSD) and accuracy (% Recovery) are acceptable (typically %RSD ≤ 10%).

Data Comparison & Acceptance Criteria:

Table 6: LOD & LOQ Determination Comparison

Determination MethodParameterCalculated Value (µg/mL)
Signal-to-NoiseLOD (S/N=3)0.08
LOQ (S/N=10)0.25
ICH Statistical LOD 0.09
LOQ 0.27

Verification at LOQ (0.27 µg/mL):

  • Precision (%RSD, n=6): 4.5% (Acceptance: ≤ 10%)

  • Accuracy (% Recovery): 101.2% (Acceptance: 90-110%)

Robustness

The Goal: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. [7][11]This provides an indication of its reliability during normal usage. [11] Experimental Protocol:

  • Identify Parameters: Select critical HPLC parameters to vary. [7][10]2. Define Variations: Establish small, deliberate variations around the nominal method condition.

  • Analysis: Analyze a system suitability solution or a standard sample under each modified condition.

  • Evaluate Impact: Assess the impact of each variation on key system suitability parameters like retention time, resolution, and tailing factor.

Data Comparison & Acceptance Criteria:

Table 7: Robustness Study Data Comparison

Parameter VariedVariationRetention Time (min)Resolution (Analyte to Impurity X)Tailing FactorResult
Nominal Method -- 8.52 3.5 1.1 --
Flow Rate (mL/min)0.99.453.61.1Pass
1.17.733.41.1Pass
Column Temp (°C)288.613.41.1Pass
328.433.61.1Pass
Mobile Phase B (%)Nominal ± 2%8.253.21.2Pass

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits for all tested variations, demonstrating the method is robust.

Robustness_Diagram cluster_params Deliberate Variations center Nominal HPLC Method flow_rate Flow Rate (± 0.1 mL/min) center->flow_rate temp Column Temp (± 2 °C) center->temp ph Mobile Phase pH (± 0.2) center->ph organic Organic % (± 2%) center->organic wavelength Wavelength (± 2 nm) center->wavelength

Parameters Varied in a Robustness Study

Part 3: Ensuring Consistency - The Role of System Suitability Testing

While method validation establishes that a method is suitable, System Suitability Tests (SSTs) are performed before or during each analysis to ensure the entire chromatographic system (instrument, column, mobile phase) is performing adequately on that specific day. [6] Table 8: Typical System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriterionRationale
Repeatability %RSD ≤ 1.0% for 5 replicate injections of standardEnsures the precision of the injection and detection system. [6]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry; values outside this range can indicate column degradation or analyte interaction.
Theoretical Plates (N) ≥ 5000Measures column efficiency; a higher number indicates better separation power.
Resolution (Rs) ≥ 2.0 between analyte and closest peakConfirms that critical pairs of compounds are adequately separated.

Conclusion

The validation of an HPLC method is a systematic and documented process that is fundamental to ensuring the quality and reliability of analytical data in the pharmaceutical industry. [15]By dissecting each validation parameter—from specificity and linearity to accuracy, precision, and robustness—we move beyond a simple checklist. We build a comprehensive understanding of the method's performance and its limitations. This in-depth, scientifically-grounded approach, rooted in the principles of ICH and other regulatory bodies, ensures that the method for quantifying Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is not just validated, but is truly fit for its intended purpose, safeguarding data integrity throughout the drug development lifecycle.

References

  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Erudition. Retrieved March 25, 2026, from [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Retrieved March 25, 2026, from [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). U.S. Pharmacopeia. Retrieved March 25, 2026, from [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.). Association for Accessible Medicines. Retrieved March 25, 2026, from [Link]

  • What Are LOD and LOQ in HPLC Methods?. (2025, September 20). Altabrisa Group. Retrieved March 25, 2026, from [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2025, September 8). Altabrisa Group. Retrieved March 25, 2026, from [Link]

  • Robustness Tests. (2025, November 27). LCGC International. Retrieved March 25, 2026, from [Link]

  • Implementing Robustness Testing for HPLC Methods. (2023, December 9). Separation Science. Retrieved March 25, 2026, from [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved March 25, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved March 25, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 25, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved March 25, 2026, from [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. (2023, September 8). Industrial Pharmacist. Retrieved March 25, 2026, from [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance?. (2025, September 22). Altabrisa Group. Retrieved March 25, 2026, from [Link]

  • 3-Nitropyridine. (n.d.). NIST WebBook. Retrieved March 25, 2026, from [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com. Retrieved March 25, 2026, from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound. Retrieved March 25, 2026, from [Link]

  • System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved March 25, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Altabrisa Group. Retrieved March 25, 2026, from [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. (n.d.). Pharma Validation. Retrieved March 25, 2026, from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved March 25, 2026, from [Link]

  • A Comprehensive Guide for Analytical Method Validation. (2023, September 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 25, 2026, from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved March 25, 2026, from [Link]

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  • A Guide to Analytical Method Validation. (n.d.). Waters Corporation. Retrieved March 25, 2026, from [Link]

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved March 25, 2026, from [Link]

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Sources

Validation

A Comparative Guide to Purity Validation of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate via Quantitative NMR (qNMR)

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a pivotal inte...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a pivotal intermediate such as Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate, a molecule integrating the reactive nitropyridine moiety with the versatile piperazine scaffold, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for purity determination, benchmarked against established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Our objective is to equip researchers, scientists, and drug development professionals with the technical rationale and practical methodologies to make informed decisions in their analytical workflows.

The Principle of Absolute Quantification: Why qNMR Excels

At its core, the power of qNMR lies in a fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei contributing to that resonance.[1][2] This intrinsic relationship allows for the absolute quantification of a substance without the need for a structurally identical reference standard of the analyte itself, a significant advantage over chromatographic methods that rely on response factors and calibration curves.[1][3] For novel intermediates where a certified reference material may not exist, qNMR provides a direct, unbiased measure of purity, traceable to the International System of Units (SI) through a certified internal standard.[4]

A Comparative Analysis: qNMR vs. HPLC and GC

While HPLC and GC are workhorses in pharmaceutical quality control for their high sensitivity and resolving power in separating impurities, they are not without limitations.[5][6] Their reliance on reference standards for quantification can be a hurdle for novel compounds. Furthermore, different detectors (e.g., UV in HPLC, FID in GC) exhibit different response factors for the analyte and its impurities, potentially leading to an inaccurate purity assessment if not all impurities are known and available for calibration. qNMR, on the other hand, provides a more "universal" detection method for all proton-containing molecules, offering a more accurate mass balance.

The following table summarizes a comparative overview of these techniques for the purity analysis of a hypothetical batch of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate.

Analytical MethodPurity (%)Major Impurity DetectedLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
qNMR (¹H NMR) 99.7% Residual Solvents (e.g., Ethyl Acetate) ~0.05% ~0.15% Absolute quantification without a specific reference standard, high precision, non-destructive. [1]Lower sensitivity than chromatographic methods, potential for peak overlap in complex mixtures. [7]
HPLC (UV) 99.5% UV-active synthesis byproduct ~0.01% ~0.03% High sensitivity for UV-active compounds, excellent for routine quality control. [8]Requires a reference standard for quantification, response factor variability. [9]
GC (FID) 99.8% Volatile starting material ~0.005% ~0.015% Excellent for volatile impurities and residual solvents, high sensitivity. [10][11]Not suitable for non-volatile or thermally labile compounds, may require derivatization. [6]

This multi-faceted approach, employing orthogonal analytical techniques, provides a comprehensive purity profile, ensuring a thorough understanding of the material's quality.[5]

Experimental Workflow for Purity Determination by qNMR

The following diagram illustrates the logical flow of the qNMR experiment for determining the purity of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate.

qNMR_Workflow qNMR Purity Determination Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Accurately weigh analyte (approx. 10-20 mg) prep_is Accurately weigh internal standard (e.g., Maleic Anhydride) dissolve Dissolve both in a deuterated solvent (e.g., DMSO-d6) in a vial prep_is->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer (≥400 MHz) transfer->instrument params Set quantitative parameters: - Long relaxation delay (D1 ≥ 5 * T1) - 90° pulse angle - Sufficient number of scans (e.g., 16-64) instrument->params acquire Acquire ¹H NMR spectrum params->acquire process Apply Fourier transform, phase correction, and baseline correction acquire->process integrate Integrate a well-resolved analyte peak and a well-resolved internal standard peak process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate
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